ML336
Description
Properties
IUPAC Name |
2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAMTBFFNOHDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML336: A Potent Quinazolinone-Based Inhibitor of Venezuelan Equine Encephalitis Virus nsP2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Venezuelan Equine Encephalitis Virus (VEEV), an alphavirus endemic to the Americas, poses a significant threat to both human and equine health, with the potential for neurological disease and mortality.[1] Currently, there are no FDA-approved therapeutics or vaccines for human use.[1] This document provides a comprehensive technical overview of ML336, a novel quinazolinone-based inhibitor of VEEV. This compound demonstrates potent, low-nanomolar efficacy in inhibiting the cytopathic effects of multiple VEEV strains and significantly reduces viral titers.[2][3] Mechanistic studies indicate that this compound targets the viral non-structural protein 2 (nsP2), a cysteine protease crucial for viral replication, by interfering with viral RNA synthesis.[1][4] This guide details the quantitative antiviral activity of this compound, outlines the key experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through detailed diagrams.
Introduction to VEEV and the nsP2 Target
VEEV is a single-stranded, positive-sense RNA virus belonging to the Togaviridae family.[1] Its genome encodes a polyprotein that is cleaved by the viral nsP2 protease into four non-structural proteins (nsP1-4), which are essential for the replication of the viral genome and the transcription of subgenomic RNA.[5][6] The nsP2 protein contains a cysteine protease domain that is critical for processing the non-structural polyprotein precursor.[7][8] The essential nature of the nsP2 protease in the viral life cycle makes it an attractive target for the development of antiviral therapeutics.[7][9]
This compound emerged from a high-throughput screening campaign as a first-in-class inhibitor that appears to specifically target VEEV nsP2.[2][3] It exhibits potent antiviral activity in both in vitro and in vivo models of VEEV infection.[1] Resistance mutations to this compound have been mapped to the non-structural proteins nsP2 and nsP4, further supporting its on-target activity within the viral replicase complex.[1][10]
Quantitative Antiviral Activity of this compound
This compound has demonstrated potent and selective activity against multiple strains of VEEV while exhibiting low cytotoxicity. The following table summarizes the key quantitative data for this compound.
| Assay Type | VEEV Strain | Metric | Value (nM) | Reference |
| Cytopathic Effect (CPE) | TC-83 | IC50 | 32 | [2][11] |
| Cytopathic Effect (CPE) | V3526 | IC50 | 20 | [2][11] |
| Cytopathic Effect (CPE) | Trinidad Donkey (Wild Type) | IC50 | 41-42 | [2][11] |
| RNA Synthesis Inhibition | TC-83 | IC50 | 1.1 | [1][4][12] |
| Antiviral Activity | TC-83 | EC50 | 32 | [1] |
| Cytotoxicity | Vero 76 cells | CC50 | > 50,000 | [2][4][12] |
| Antiviral Activity | Chikungunya Virus | EC50 | > 50,000 | [2] |
| Antiviral Activity | Respiratory Syncytial Virus | EC50 | > 25,000 | [2] |
Selectivity Index: >1500 (calculated as CC50 / IC50 for VEEV TC-83)[2][3]
Viral Titer Reduction: > 7.2 log reduction in VEEV TC-83 viral titer at 1 µM concentration.[1][2]
Mechanism of Action
This compound inhibits VEEV replication by interfering with viral RNA synthesis.[1][4] Time-of-addition studies have shown that the compound is most effective when added during the middle stage of the viral replication cycle, which is when viral genome replication is most active.[13] The emergence of resistance mutations in both nsP2 and the RNA-dependent RNA polymerase nsP4 suggests that this compound likely interacts with the viral replicase complex to inhibit its function.[1][10][14] Specifically, this compound has been shown to inhibit the synthesis of positive-sense genomic RNA, negative-sense template RNA, and subgenomic RNA.[1][10]
Caption: Mechanism of action of this compound in inhibiting VEEV replication.
Experimental Protocols
VEEV-Induced Cytopathic Effect (CPE) Assay
This cell-based assay is the primary high-throughput screening method used to identify inhibitors of VEEV replication.
-
Cell Line: Vero 76 cells.
-
Virus: VEEV strains (e.g., TC-83, V3526, Trinidad Donkey).
-
Methodology:
-
Seed Vero 76 cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound (this compound).
-
Add the diluted compound to the cells.
-
Infect the cells with VEEV at a specific multiplicity of infection (MOI).
-
Incubate the plates for 48 hours at 37°C.
-
Measure cell viability using a luminescence-based reagent (e.g., CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the virus-induced CPE by 50%.
-
-
Controls:
-
No virus, no compound (100% cell viability).
-
Virus, no compound (0% cell viability).
-
No virus, compound (to assess cytotoxicity).
-
Viral Titer Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the inhibitor.
-
Cell Line: Vero 76 cells.
-
Virus: VEEV strains.
-
Methodology:
-
Infect Vero 76 cells with VEEV in the presence of various concentrations of this compound.
-
After a defined incubation period (e.g., 24 hours), collect the supernatant containing the progeny virus.
-
Perform serial dilutions of the supernatant.
-
Use the dilutions to infect fresh monolayers of Vero 76 cells in a plaque assay format.
-
After an appropriate incubation time, fix and stain the cells to visualize and count the plaques.
-
Calculate the viral titer (plaque-forming units per milliliter, PFU/mL) for each compound concentration.
-
Determine the log reduction in viral titer compared to the untreated control.
-
Viral RNA Synthesis Assay (Metabolic Labeling)
This assay directly measures the effect of the inhibitor on viral RNA synthesis.
-
Cell Line: BHK-21 cells.
-
Methodology:
-
Infect BHK-21 cells with VEEV.
-
At a specific time post-infection (e.g., 2-4 hours), add this compound at various concentrations.
-
Add a metabolic label, such as [3H]-uridine, to the culture medium.
-
Incubate for a further period to allow for the incorporation of the label into newly synthesized RNA.
-
Lyse the cells and precipitate the total RNA.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
The IC50 for RNA synthesis inhibition is the concentration of this compound that reduces the incorporation of [3H]-uridine by 50% compared to the untreated, infected control.
-
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly potent and specific inhibitor of VEEV replication. Its novel mechanism of action, targeting the viral nsP2 and interfering with RNA synthesis, distinguishes it from other antiviral compounds. The favorable in vitro profile, including low nanomolar efficacy and a high selectivity index, makes this compound a promising lead compound for the development of therapeutics against VEEV and potentially other New World alphaviruses. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully assess its therapeutic potential.
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vinyl Sulfone-Based Inhibitors of Nonstructural Protein 2 Block the Replication of Venezuelan Equine Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for substrate specificity of alphavirus nsP2 proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structure of the Venezuelan equine encephalitis alphavirus nsP2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-inhibited State of Venezuelan Equine Encephalitis Virus (VEEV) nsP2 Cysteine Protease: A Crystallographic and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. madbarn.com [madbarn.com]
- 14. microbiologyresearch.org [microbiologyresearch.org]
ML336: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML336 is a potent, first-in-class inhibitor of Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antiviral therapeutics. This document details the experimental protocols for the synthesis of this compound and the key biological assays used to characterize its antiviral activity. Quantitative data are summarized in structured tables for clarity, and signaling pathways and experimental workflows are illustrated using diagrams.
Discovery and Optimization
This compound was identified through a high-throughput screening (HTS) of the Molecular Libraries Small Molecule Repository (MLSMR) for compounds that could inhibit the cytopathic effect (CPE) induced by VEEV.[1][2] The initial screen identified a quinazolinone-based compound as a promising hit.[3] Subsequent medicinal chemistry optimization led to the development of this compound, a more potent and pharmacokinetically favorable analog.[1][2]
The discovery and optimization workflow for this compound is a classic example of modern drug discovery, beginning with a broad search for active compounds and progressively refining the chemical structure to enhance efficacy and drug-like properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a detailed protocol for its preparation.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is carried out in four main steps, starting from 2-amino-5-nitrobenzoic acid.[1]
Step 1: Synthesis of 2-(chloromethyl)-6-nitro-4H-benzo[d][3][4]oxazin-4-one
-
Dissolve 2-amino-5-nitrobenzoic acid (1 eq) in dichloromethane (CH2Cl2) under a nitrogen atmosphere.
-
Add triethylamine (TEA) (2.2 eq) to the solution.
-
Cool the mixture to 0°C.
-
Add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired intermediate.
Step 2: Synthesis of 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one
-
Suspend 2-(chloromethyl)-6-nitro-4H-benzo[d][3][4]oxazin-4-one (1 eq) and aniline (1.1 eq) in phosphorus oxychloride (POCl3) (5 eq).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and pour it onto ice.
-
Neutralize the solution with aqueous sodium hydroxide (NaOH).
-
Extract the product with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
Step 3: Synthesis of tert-butyl (E)-(2-((6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methylamino)ethyl)(methyl)carbamate
-
Dissolve 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one (1 eq) in acetonitrile.
-
Add tert-butyl methyl(2-(methylamino)ethyl)carbamate (1.2 eq) and potassium carbonate (K2CO3) (3 eq).
-
Heat the mixture at reflux for 12 hours.
-
Cool to room temperature, filter, and concentrate the filtrate.
-
Purify the residue by flash chromatography.
Step 4: Synthesis of (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (this compound)
-
Dissolve the product from Step 3 in a solution of trifluoroacetic acid (TFA) in CH2Cl2 (1:1).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in CH2Cl2 and wash with saturated aqueous sodium bicarbonate (NaHCO3).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
Biological Activity and Quantitative Data
This compound exhibits potent antiviral activity against multiple strains of VEEV. Its efficacy has been demonstrated through various in vitro assays.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Virus Strain | Cell Line | Endpoint | Value | Reference |
| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | IC50 | 32 nM | [5][6] |
| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | IC50 | 20 nM | [5][6] |
| Cytopathic Effect (CPE) | VEEV Trinidad Donkey | Vero 76 | IC50 | 42 nM | [5][6] |
| Viral Titer Reduction | VEEV TC-83 | Vero 76 | >7.2 log reduction | at 1 µM | [3][7] |
| RNA Synthesis Inhibition | VEEV TC-83 | - | IC50 | 1.1 nM | [8][9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Aqueous Solubility (PBS, pH 7.4) | 40.4 µg/mL (110.0 µM) | [1] |
| Cytotoxicity (Vero 76 cells) | > 50 µM | [3][7] |
Mechanism of Action: Inhibition of Viral RNA Synthesis
This compound exerts its antiviral effect by inhibiting the replication of the VEEV genome. The primary target of this compound is believed to be the viral non-structural protein 2 (nsP2).[3][7] nsP2 is a multifunctional enzyme with protease, helicase, and NTPase activities, all of which are essential for the processing of the viral polyprotein and the replication of the viral RNA.[10] By targeting nsP2, this compound disrupts the formation and function of the viral replicase complex, which is responsible for synthesizing new viral RNA.[4][8] This leads to a potent inhibition of both positive- and negative-strand viral RNA synthesis.[8][9]
The proposed mechanism of action involves the following steps:
References
- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Venezuelan Equine Encephalitis Virus nsP2 Protein Regulates Packaging of the Viral Genome into Infectious Virions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The alphavirus nonstructural protein 2 NTPase induces a host translational shut-off through phosphorylation of eEF2 via cAMP-PKA-eEF2K signaling | PLOS Pathogens [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are VEEV nsP2 inhibitors and how do they work? [synapse.patsnap.com]
Quinazolinone-Based Inhibitors: A Technical Guide to Combating Venezuelan Equine Encephalitis Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus, poses a significant threat to public health, capable of causing debilitating and potentially fatal encephalitis in humans and equines.[1][2] The absence of FDA-approved therapeutics underscores the urgent need for the development of effective antiviral agents.[1][2] Among the promising avenues of research, quinazolinone-based compounds have emerged as a potent class of inhibitors targeting the viral replication machinery. This technical guide provides a comprehensive overview of the core research, quantitative data, and experimental methodologies related to the development of quinazolinone-based inhibitors for VEEV.
Mechanism of Action: Targeting the Viral Engine
The primary target of the most potent quinazolinone-based inhibitors of VEEV is the non-structural protein 2 (nsP2).[1][3] This multifunctional protein is a cornerstone of the viral replication complex, possessing both protease and helicase activities that are essential for processing the viral polyprotein and replicating the viral RNA genome.[3] By binding to nsP2, these inhibitors disrupt its function, thereby halting viral RNA synthesis and subsequent progeny virus production.[4][5][6]
The binding of these inhibitors is thought to occur within a specific region of the nsP2 helicase domain.[7][8] Notably, resistance to these compounds has been mapped to mutations in the nsP2 gene, particularly at residue tyrosine 102 (Y102), providing strong evidence for the direct interaction between the inhibitors and the nsP2 protein.[7][9][10]
Key Quinazolinone-Based VEEV Inhibitors: A Quantitative Overview
Several quinazolinone-based compounds have demonstrated significant anti-VEEV activity. The following tables summarize the quantitative data for three prominent inhibitors: ML336, CID15997213, and BDGR-49.
Table 1: In Vitro Activity of this compound against VEEV
| Assay | Virus Strain | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| Cytopathic Effect (CPE) | VEEV TC-83 | 32 nM | > 50 µM | > 1563 | [1][11] |
| Cytopathic Effect (CPE) | VEEV V3526 | 20 nM | > 50 µM | > 2500 | [1][11] |
| Cytopathic Effect (CPE) | VEEV Trinidad Donkey (Wild Type) | 42 nM | > 50 µM | > 1219 | [1][11] |
| RNA Synthesis Inhibition | VEEV TC-83 | 1.1 nM | > 50 µM | > 45454 | [4][5][6] |
| Viral Titer Reduction | VEEV TC-83 | - | - | > 7.2 log reduction at 1 µM | [1][2] |
Table 2: In Vitro Activity of CID15997213 against VEEV
| Assay | Virus Strain | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| Cytopathic Effect (CPE) | VEEV TC-83 | 0.84 µM | > 25 µM | > 30 | [12] |
| Cytopathic Effect (CPE) | VEEV | 0.36 - 1.3 µM | - | - | [13] |
| Antiviral Activity | Western Equine Encephalitis Virus (WEEV) | 10 µM | - | - | [13] |
Table 3: In Vitro Activity of BDGR-49 against VEEV and EEEV
| Assay | Virus Strain | EC50 | CC50 | Reference |
| Cytopathic Effect (CPE) | VEEV | Low nanomolar | > 25 µM | [14] |
| Cytopathic Effect (CPE) | Eastern Equine Encephalitis Virus (EEEV) | Low nanomolar | > 25 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and evaluation of quinazolinone-based VEEV inhibitors.
Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Cell Line: Vero 76 cells are typically used.
-
Procedure:
-
Seed Vero 76 cells in a 96-well plate and allow them to form a monolayer.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with VEEV (e.g., TC-83 strain) at a low multiplicity of infection (MOI) of 0.05 in the presence of the various concentrations of the test compound.[15]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until at least 80% CPE is observed in the virus-only control wells.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of viable cells.[15][16]
-
The half-maximal effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral-induced death, is calculated using a 4-parameter logistic model.[15]
-
Viral Titer Reduction (VTR) Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.
-
Cell Line: Vero 76 cells are commonly used.
-
Procedure:
-
Seed Vero 76 cells in 6-well or 12-well plates and grow to confluency.
-
Infect the cells with VEEV at a specific MOI in the presence or absence of the test compound.
-
After a defined incubation period (e.g., 40 hours), harvest the cell culture supernatant.[17]
-
Perform a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on the harvested supernatant to determine the viral titer.
-
For the plaque assay, serially dilute the supernatant and use it to infect fresh monolayers of Vero 76 cells. After an adsorption period, overlay the cells with a medium containing agarose or another gelling agent to restrict virus spread to adjacent cells.
-
After a further incubation period to allow for plaque formation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[17]
-
The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The log reduction in viral titer in the presence of the compound compared to the untreated control is then calculated.
-
Viral RNA Synthesis Inhibition Assay
This assay directly measures the effect of a compound on the replication of the viral genome.
-
Method 1: Metabolic Labeling with ³H-Uridine
-
Infect BHK-21 cells with VEEV at a high MOI (e.g., 10).[4]
-
At a specific time post-infection (e.g., 6 hours), add the test compound along with actinomycin D (to inhibit host cell transcription) and ³H-uridine (³HU).[4]
-
After a 2-hour pulse-labeling period, lyse the cells and isolate the total RNA.[4]
-
Quantify the amount of incorporated ³HU into the viral RNA using liquid scintillation counting.[4]
-
The half-maximal inhibitory concentration (IC50) for RNA synthesis is calculated from a dose-response curve.[4]
-
-
Method 2: Strand-Specific Quantitative Real-Time PCR (qRT-PCR)
-
Infect cells with VEEV in the presence of the test compound.
-
Isolate total RNA from the cells at a specific time point.
-
Generate cDNA using tagged primers specific for either the positive-sense or negative-sense viral RNA strands.[15]
-
Perform qRT-PCR using TaqMan chemistry with a strand-specific primer set to quantify the amount of each viral RNA species.[15]
-
The reduction in viral RNA levels in treated cells compared to untreated controls indicates the inhibition of RNA synthesis.
-
Visualizing the Inhibition: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the VEEV replication cycle, the mechanism of nsP2 inhibition, and a typical experimental workflow for inhibitor screening.
Caption: VEEV replication cycle and the inhibitory action of quinazolinones on nsP2.
Caption: A typical workflow for the discovery and development of VEEV inhibitors.
Caption: VEEV nsP2 interferes with STAT1 nuclear import via KPNA1 interaction.
Conclusion and Future Directions
Quinazolinone-based inhibitors represent a highly promising class of antiviral candidates for the treatment of VEEV infection. Their potent, specific activity against the viral nsP2 protein provides a clear mechanism of action and a strong foundation for further drug development. The quantitative data for compounds like this compound and BDGR-49 demonstrate the potential for achieving low nanomolar efficacy with favorable selectivity.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved potency and the ability to overcome potential resistance mutations. Furthermore, exploring combination therapies that target different viral or host factors could provide a more robust and durable antiviral response. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against VEEV and other emerging alphaviruses.
References
- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are VEEV nsP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. madbarn.com [madbarn.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. biorxiv.org [biorxiv.org]
- 16. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Target Identification and Validation of ML336
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of ML336, a potent inhibitor of Venezuelan equine encephalitis virus (VEEV). The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a novel benzamidine-based small molecule inhibitor of Venezuelan equine encephalitis virus (VEEV), an alphavirus capable of causing severe encephalitis in humans and equids.[1][2] Extensive research has identified the primary target of this compound as the viral RNA synthesis machinery.[1][3][4][5] The compound exhibits potent antiviral activity at nanomolar concentrations with a high selectivity index, making it a promising candidate for further therapeutic development.[2] This guide delineates the scientific evidence and methodologies employed to elucidate the target and validate the mechanism of action of this compound.
Target Identification: The VEEV RNA Replicase Complex
Initial high-throughput screening identified this compound as a potent inhibitor of VEEV-induced cytopathic effects in cell culture.[2][6] Subsequent mechanistic studies pinpointed the viral RNA replication process as the target of this compound's antiviral activity.[1][3]
Several lines of evidence support the VEEV RNA replicase complex as the direct target of this compound:
-
Inhibition of Viral RNA Synthesis: this compound potently inhibits the synthesis of all VEEV RNA species, including positive-sense genomic, negative-sense template, and subgenomic RNAs.[1][3]
-
Resistance Mutations: The emergence of resistance to this compound is associated with mutations in the viral nonstructural proteins nsP2 and nsP4, which are key components of the viral replicase complex.[1][3][7]
-
Direct Interaction: this compound demonstrates inhibitory activity in cell-free viral RNA synthesis assays, which utilize the membranous fraction of infected cells enriched with viral replicase complexes.[1][4] This suggests a direct interaction with the viral replication machinery.[1][4]
-
Specificity: The antiviral activity of this compound is highly specific to VEEV, with significantly weaker or no effect observed against other alphaviruses like Chikungunya virus (CHIKV).[1][3]
VEEV RNA Replication Pathway
The following diagram illustrates the key stages of VEEV RNA replication, the process targeted by this compound.
Caption: VEEV RNA Replication and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity against VEEV.
Table 1: Antiviral Activity of this compound against VEEV
| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |
| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | EC₅₀ | 32 nM | [1] |
| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | EC₅₀ | 20 nM | [8] |
| Cytopathic Effect (CPE) | VEEV Trinidad Donkey (Wild Type) | Vero 76 | EC₅₀ | 42 nM | [8] |
| Viral Titer Reduction | VEEV TC-83 | Vero 76 | Log Reduction | > 7.2 at 1 µM | [6] |
| Viral Titer Reduction | VEEV TC-83 | Vero 76 | Log Reduction | > 7.2 at 5 µM | [1] |
Table 2: this compound Inhibition of VEEV RNA Synthesis and Cytotoxicity
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| ³H-Uridine Incorporation | VEEV RNA Synthesis | BHK | IC₅₀ | 1.1 nM | [1] |
| ³H-Uridine Incorporation | Chikungunya Virus RNA Synthesis | BHK | IC₅₀ | > 4 µM | [1][3] |
| ³H-Uridine Incorporation | Cellular RNA Synthesis | BHK | IC₅₀ | > 50 µM | [1] |
| Cell Viability | Cytotoxicity | Vero 76 | CC₅₀ | > 50 µM | [2][6] |
Experimental Protocols for Target Validation
The validation of this compound's target involved a series of cell-based and biochemical assays. The methodologies for these key experiments are detailed below.
Cell-Based Assays
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Culture: Vero 76 cells are cultured and maintained in MEM-E supplemented with 10% FBS, 1% Penicillin/Streptomycin/L-glutamine, and 1% HEPES.[6]
-
Procedure:
-
Seed Vero 76 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with VEEV (e.g., TC-83, V3526, or Trinidad donkey strain) at a specified multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP as an indicator of viable cells.
-
Calculate the EC₅₀ value, the concentration of the compound that protects 50% of the cells from the viral CPE.
-
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.
-
Procedure:
-
Seed Vero 76 cells in 12-well plates and incubate overnight.
-
Infect the cells with VEEV at a specific MOI.
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing various concentrations of this compound.
-
Incubate for 16-24 hours.
-
Harvest the supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay on fresh Vero 76 cell monolayers.
-
Calculate the log reduction in viral titer compared to the vehicle-treated control.
-
This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.
-
Procedure:
-
Seed Vero 76 cells in 6-well plates and incubate overnight.
-
Infect the cells with VEEV at a high MOI (e.g., 5).
-
Add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
Harvest the culture medium at a fixed time point (e.g., 16 hours post-infection).
-
Titer the progeny viruses from each time point. The time at which the addition of the compound no longer reduces the viral yield indicates the approximate window of its antiviral activity.[6]
-
Biochemical and Molecular Assays
This assay directly measures the synthesis of new viral RNA.
-
Procedure:
-
Infect BHK cells with VEEV at an MOI of ten.
-
At a specific time post-infection (e.g., 6 hours), add various concentrations of this compound along with actinomycin D to inhibit cellular transcription.
-
Add ³H-uridine (³HU) to the culture medium.
-
Incubate for a defined period (e.g., 2 hours).
-
Lyse the cells and isolate the total RNA.
-
Measure the incorporation of ³HU into the RNA using a scintillation counter.
-
Generate a dose-response curve to calculate the IC₅₀ for viral RNA synthesis inhibition.[1]
-
This technique is used to quantify the levels of specific viral RNA strands (positive and negative).
-
Procedure:
-
Infect cells with VEEV and treat with this compound as in other assays.
-
Isolate total RNA from the cells.
-
Perform reverse transcription using tagged primers specific for either the positive or negative sense viral RNA.
-
The generated cDNA is then used as a template for qRT-PCR with TaqMan chemistry using strand-specific primers and probes to quantify the amount of each RNA species.[1]
-
This assay provides evidence for the direct inhibition of the viral replicase complex.
-
Procedure:
-
Infect cells with VEEV.
-
At the peak of viral RNA synthesis, harvest the cells and prepare a P15 fraction (membranous fraction enriched for viral replicase complexes) by differential centrifugation.
-
Set up an in vitro reaction containing the P15 fraction, ribonucleotides (including a radiolabeled nucleotide like ³²P-GTP or ³H-UTP), and various concentrations of this compound.
-
Incubate the reaction to allow for viral RNA synthesis.
-
Precipitate the newly synthesized RNA and measure the incorporated radioactivity.
-
Determine the dose-dependent inhibition of RNA synthesis by this compound.[1][4]
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical process of target validation.
Workflow for Target Validation of this compound
Caption: Logical workflow for the target identification and validation of this compound.
Experimental Workflow for Cell-Free RNA Synthesis Assay
Caption: Experimental workflow for the cell-free VEEV RNA synthesis assay.
Conclusion
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Structural Activity Relationship of ML336 Analogs: A Technical Guide for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of ML336 and its analogs as potent inhibitors of Venezuelan Equine Encephalitis Virus (VEEV). This compound, a novel benzamidine-based compound, has demonstrated significant antiviral activity, paving the way for the development of effective therapeutics against this pathogenic alphavirus. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class inhibitor of VEEV replication with a unique mechanism of action that targets the viral RNA-dependent RNA polymerase (RdRp) complex.[1] Specifically, it interferes with the function of the non-structural proteins nsP2 and nsP4, which are essential for viral RNA synthesis.[2][3][4] Resistance mutations to this compound have been mapped to the N-terminal regions of both nsP2 and nsP4, suggesting a potential interaction site within the replicase complex.[2] This targeted approach offers a promising strategy for antiviral therapy with a lower likelihood of off-target effects on host cellular processes.[1]
The primary anti-VEEV mechanism of this compound and its analogs is the inhibition of viral RNA synthesis, affecting the production of genomic, subgenomic, and negative-sense RNA strands.[2][3] This has been demonstrated in both cell-based and cell-free viral RNA synthesis assays.[2]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro antiviral activity of this compound and its key analogs against various strains of VEEV and other alphaviruses. The data is primarily derived from cytopathic effect (CPE) assays, which measure the ability of a compound to protect cells from virus-induced death.
Table 1: Antiviral Activity of this compound against VEEV Strains
| Compound | VEEV Strain | Assay | IC50 (nM) | Reference |
| This compound | TC-83 | CPE | 32 | [1] |
| This compound | V3526 | CPE | 20 | [1] |
| This compound | Trinidad Donkey (Wild Type) | CPE | 42 | [1] |
| This compound | TC-83 | RNA Synthesis Inhibition | 1.1 | [2] |
Table 2: Antiviral Activity of this compound Analogs against VEEV and other Alphaviruses
| Compound | Virus Strain | Assay | EC50 (nM) | Reference |
| This compound | VEEV (TC-83) | CPE | 32 | |
| BDGR-4 | VEEV (TC-83) | CPE | 47 | |
| EEEV | CPE | 149 | ||
| WEEV | CPE | 102 | ||
| BDGR-5 | VEEV (TC-83) | CPE | >5000 | |
| BDGR-69 | VEEV (TC-83) | CPE | 230 | |
| BDGR-70 | VEEV (TC-83) | CPE | 110 |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the antiviral activity of this compound and its analogs.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Cells: Vero 76 cells (or other susceptible cell lines like A549, BHK-21).
-
Virus: VEEV (e.g., TC-83 strain) at a known titer.
-
Media: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS) and antibiotics.
-
Compounds: Test compounds (this compound and analogs) dissolved in DMSO.
-
Reagents: Neutral red stain or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Equipment: 96-well plates, incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Cell Seeding: Seed Vero 76 cells in 96-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture media. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Compound Addition: Add the diluted compounds to the cell monolayers in triplicate. Include cell-only (no virus, no compound), virus-only (no compound), and compound toxicity controls (compound, no virus).
-
Virus Infection: Infect the appropriate wells with VEEV at a multiplicity of infection (MOI) that causes approximately 80% cell death in the virus control wells within the assay duration (e.g., MOI of 0.003).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period determined by the virus replication kinetics (typically 48-72 hours).
-
Quantification of Cell Viability:
-
Neutral Red Staining: Remove the media, add neutral red solution, incubate, wash, and then solubilize the dye. Measure the absorbance at 540 nm.
-
CellTiter-Glo®: Add the reagent to the wells and measure luminescence according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by non-linear regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Titer Reduction Assay (Yield Reduction Assay)
This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.
Materials:
-
Same as for the CPE assay.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the CPE assay protocol.
-
Virus Infection: Infect the cells with VEEV at a specific MOI (e.g., 0.1).
-
Incubation: Incubate the plates for a single replication cycle (e.g., 16-24 hours).
-
Supernatant Collection: Collect the culture supernatants, which contain the progeny virus.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the log reduction in viral titer for each compound concentration compared to the untreated virus control.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the VEEV replication cycle, the proposed mechanism of action of this compound, and a typical experimental workflow.
VEEV Replication Cycle and Inhibition by this compound
Caption: VEEV replication cycle and the inhibitory action of this compound analogs on RNA replication.
Experimental Workflow for Antiviral Compound Screening
References
- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonstructural Proteins of Alphavirus—Potential Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of ML336
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML336 is a potent and selective small molecule inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus.[1][2] VEEV can cause debilitating and potentially lethal encephalitis in both humans and equids.[1][2] this compound exhibits significant antiviral activity in both in vitro and in vivo models of VEEV infection.[1][2] The compound's mechanism of action involves the inhibition of viral RNA synthesis, mediated through its interaction with the viral replicase complex.[1][2] Specifically, this compound has been shown to inhibit the synthesis of positive-sense genomic, negative-sense template, and subgenomic viral RNAs without significantly affecting host cell transcription.[1][2] Resistance to this compound has been mapped to mutations in the viral nonstructural proteins nsP2 and nsP4, further supporting its targeted effect on the viral replication machinery.[1][3]
These application notes provide detailed protocols for the in vitro assessment of the antiviral activity and cytotoxicity of this compound and its analogs. The described assays are essential for determining the compound's efficacy, potency, and therapeutic index.
Data Presentation
Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the quantitative data for this compound's in vitro antiviral efficacy and cytotoxicity against various strains of VEEV.
| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |
| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | EC50 | 32 nM | [1][4] |
| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | EC50 | 20 nM | [4] |
| Cytopathic Effect (CPE) | VEEV Trinidad Donkey (Wild Type) | Vero 76 | EC50 | 42 nM | [4] |
| RNA Synthesis Inhibition | VEEV TC-83 | Vero 76 | IC50 | 1.1 nM | [1][2][5] |
| Cytotoxicity | Not Applicable | Vero 76 | CC50 | > 50 µM | [3][5][6] |
| Titer Reduction | VEEV | Vero 76 | Log Reduction | > 7.2 | [1][3] |
EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits the viral cytopathic effect by 50%. IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits viral RNA synthesis by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that reduces the viability of uninfected cells by 50%.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of this compound to protect host cells from virus-induced cell death.
Materials:
-
Vero 76 cells
-
Complete growth medium (e.g., MEM supplemented with 5% FBS)
-
Assay medium (e.g., MEM supplemented with 2% FBS)
-
VEEV stock
-
This compound compound
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
The day before the assay, seed Vero 76 cells into 96-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a series of 2-fold or half-log10 serial dilutions of this compound in assay medium. It is recommended to test a range of concentrations spanning the expected EC50 value (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.
-
-
Compound Addition:
-
Remove the growth medium from the cell plates and add the diluted this compound and control solutions to the respective wells.
-
-
Virus Infection:
-
Two hours after compound addition, infect the cells with VEEV at a multiplicity of infection (MOI) of 0.05.[6]
-
Include uninfected control wells (cells with compound but no virus) and virus control wells (cells with vehicle and virus).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours or until at least 80% CPE is observed in the virus control wells.[6]
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the uninfected and virus controls.
-
Calculate the EC50 value by fitting the dose-response curve using a suitable regression model (e.g., four-parameter logistic regression).
-
Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.
Materials:
-
Vero 76 cells
-
Complete growth medium
-
Assay medium
-
VEEV stock
-
This compound compound
-
6-well or 12-well plates
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding:
-
Seed Vero 76 cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Infection and Treatment:
-
Infect the cell monolayers with VEEV at a specific MOI (e.g., 5) for 1 hour to allow for viral attachment.[3]
-
After the incubation period, remove the virus inoculum and wash the cells.
-
Add assay medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 16 hours post-infection) to allow for one round of viral replication.[3]
-
-
Harvesting Supernatant:
-
Harvest the cell culture supernatant, which contains the progeny viruses.
-
-
Plaque Assay:
-
Prepare 10-fold serial dilutions of the harvested supernatants.
-
Infect fresh monolayers of Vero 76 cells with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium to restrict virus spread.
-
Incubate for 2-3 days until plaques are visible.
-
-
Staining and Counting:
-
Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaque-forming units (PFU) for each dilution.
-
-
Data Analysis:
-
Calculate the viral titer (PFU/mL) for each compound concentration.
-
Determine the log reduction in viral titer compared to the vehicle control.
-
Cytotoxicity Assay
This assay measures the effect of this compound on the viability of uninfected host cells to determine its therapeutic index.
Materials:
-
Vero 76 cells
-
Complete growth medium
-
This compound compound
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Seed Vero 76 cells into 96-well plates as described for the CPE assay.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the compound dilutions to the cells. Include a vehicle control and untreated cell controls.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
-
Cell Viability Measurement:
-
Measure cell viability using the CellTiter-Glo® assay as described in the CPE reduction assay protocol.
-
-
Data Analysis:
-
Normalize the data to the untreated cell control.
-
Calculate the CC50 value by fitting the dose-response curve.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: this compound inhibits VEEV RNA synthesis by targeting the viral replicase complex.
Experimental Workflow for CPE Reduction Assay
Caption: Workflow for determining the EC50 of this compound using a CPE reduction assay.
Logical Relationship of Assay Parameters
Caption: Relationship between antiviral potency, cytotoxicity, and the selectivity index.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ML336: In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage, administration, and experimental protocols for the in vivo use of ML336, a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV). The data presented is compiled from various studies to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the in vivo dosage and efficacy of this compound and its derivatives from studies in murine models.
Table 1: In Vivo Dosage and Administration of this compound and its Derivatives
| Compound | Animal Model | Dosage | Administration Route | Vehicle/Formulation | Dosing Regimen |
| This compound | C3H/HeN Mice | 24 mg/kg/day | Intraperitoneal (i.p.) | 25% Polyethylene Glycol 400, 10% Kolliphor RH40, 65% Water | Twice daily injections (12 mg/kg per injection) for 8 days, starting 2 hours before infection.[1] |
| BDGR-4 (this compound derivative) | C3H/HeN Mice | 12.5 mg/kg/day | Not Specified | Not Specified | Twice daily for 8 days.[2][3] |
| BDGR-4 (this compound derivative) | BALB/c Mice | 25 mg/kg/day | Not Specified | Not Specified | Daily for 8 days, starting 2 hours before, or 24 or 48 hours after virus challenge.[3] |
| BDGR-69 & BDGR-70 (this compound derivatives) | C3H/HeN Mice | 50 mg/kg/day | Not Specified | 25% PEG400, 10% RH40, 65% Water | Twice daily for 5 days.[3] |
Table 2: In Vivo Efficacy of this compound and its Derivatives against Alphaviruses
| Compound | Virus | Animal Model | Efficacy |
| This compound | VEEV (TC-83) | C3H/HeN Mice | Effectively protected mice in a lethal VEEV infection model.[4] |
| BDGR-4 (this compound derivative) | VEEV (Trinidad Donkey) | BALB/c Mice | 100% protection when treated 24h post-infection; 90% protection when treated 48h post-infection.[2][3] |
| BDGR-4 (this compound derivative) | EEEV | Mice | 90% protection.[2] |
| CID15997213 (Precursor to this compound) | VEEV | Mice | 100% protection at a dose of 50 mg/kg in a lethal VEEV infection model.[4][5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable formulation of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound compound
-
Polyethylene Glycol 400 (PEG400)
-
Kolliphor RH40 (formerly Cremophor RH40)
-
Sterile Water for Injection
Procedure:
-
Prepare the vehicle by mixing 25% PEG400, 10% Kolliphor RH40, and 65% sterile water.[1][3]
-
Vortex the vehicle solution until it is homogeneous.
-
Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration for dosing.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates before administration.
In Vivo Efficacy Study of this compound in a VEEV Mouse Model
Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in mice challenged with a lethal dose of VEEV.
Animal Model: 5- to 6-week-old female C3H/HeN mice.[1]
Materials:
-
This compound formulated as described above.
-
Venezuelan Equine Encephalitis Virus (VEEV), e.g., TC-83 strain.
-
Control vehicle (25% PEG400, 10% Kolliphor RH40, 65% water).[1]
-
Standard animal housing and handling equipment.
Procedure:
-
Acclimatize mice for a minimum of 72 hours before the start of the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound treatment).
-
Prophylactic Treatment: Administer this compound (e.g., 12 mg/kg) or vehicle via intraperitoneal (i.p.) injection starting 2 hours before viral challenge.[1]
-
Therapeutic Treatment: Initiate this compound administration at specified time points post-infection (e.g., 24 and 48 hours).[2][3]
-
Challenge mice with a lethal dose of VEEV according to approved institutional protocols.
-
Monitor mice daily for clinical signs of disease (e.g., weight loss, morbidity) and survival for a predetermined observation period (e.g., 21 days).
-
Collect tissues (e.g., brain) at specified time points for virological analysis (e.g., viral titer determination).
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting viral RNA synthesis.[4][6][7] This is achieved through the targeting of the viral replicase complex, specifically the non-structural proteins nsP2 and nsP4, which are essential for the transcription and replication of the viral RNA.[4][7][8] Resistance mutations to this compound have been identified in both nsP2 and nsP4.[1]
Caption: Mechanism of action of this compound in inhibiting VEEV replication.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a this compound derivative against Venezuelan and eastern equine encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a this compound Derivative against Venezuelan and Eastern Equine Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of ML336
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML336 is a potent, cell-permeable benzamidine inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus.[1][2] It demonstrates significant antiviral activity in both in vitro and in vivo models.[1][2] The primary mechanism of action of this compound is the inhibition of viral RNA synthesis, mediated through direct interaction with the viral replicase complex, specifically targeting the non-structural proteins nsP2 and nsP4.[1][3][4] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound against VEEV.
Mechanism of Action: Inhibition of VEEV RNA Synthesis
This compound exerts its antiviral effect by disrupting the replication of the viral genome. Upon entry into the host cell, the positive-sense single-stranded RNA genome of VEEV is translated to produce a polyprotein, which is subsequently cleaved to form the non-structural proteins (nsP1-4) that assemble into the viral replicase complex. This complex is responsible for the synthesis of a negative-sense RNA template, which is then used to produce new genomic RNA and subgenomic mRNA for translation into structural proteins. This compound has been shown to inhibit the synthesis of both positive-sense and negative-sense viral RNA.[1][5]
Caption: VEEV Replication Cycle and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity data for this compound against various strains of VEEV.
| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |
| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | EC50 | 32 nM | [1] |
| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | EC50 | 20 nM | [6] |
| Cytopathic Effect (CPE) | VEEV Trinidad Donkey (Wild Type) | Vero 76 | EC50 | 42 nM | [6] |
| Viral RNA Synthesis Inhibition | VEEV TC-83 | BHK-21 | IC50 | 1.1 nM | [1][2][5] |
| Viral Titer Reduction | VEEV TC-83 | Vero 76 | Log Reduction | > 7.2 at 1 µM & 5 µM | [3] |
| Viral Titer Reduction | VEEV TC-83 | Vero 76 | Log Reduction | 5.8 at 0.5 µM | [3] |
| Cytotoxicity | - | Vero 76 | CC50 | > 50 µM | [3][4] |
| Selectivity Index (SI) | VEEV TC-83 | Vero 76 | SI (>CC50/EC50) | > 1500 | [4] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect host cells from virus-induced cell death.
Workflow:
Caption: CPE Reduction Assay Workflow.
Protocol:
-
Cell Plating: Seed Vero 76 cells in white, solid-bottom 96-well plates at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 10 µM with 2-fold dilutions.
-
Compound Addition: Remove the growth medium from the cell plates and add the diluted this compound. Include wells with vehicle control (e.g., DMSO) and uninfected cell controls.
-
Virus Infection: Two hours after compound addition, infect the cells with VEEV (e.g., TC-83 strain) at a multiplicity of infection (MOI) of 0.05.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Viability Measurement: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the amount of infectious virus produced by infected cells in the presence of this compound.
Protocol:
-
Cell Plating: Seed Vero 76 cells in 6-well plates and grow to confluency.
-
Infection and Treatment: Infect the cells with VEEV at a specific MOI in the presence of various concentrations of this compound or a vehicle control.
-
Supernatant Collection: After a defined incubation period (e.g., 16-24 hours), collect the culture supernatants.
-
Serial Dilution: Prepare 10-fold serial dilutions of the collected supernatants in serum-free medium.
-
Plaque Formation: Inoculate confluent monolayers of Vero 76 cells in 6-well plates with the serially diluted virus. After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% agarose.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques to determine the viral titer (plaque-forming units per milliliter, PFU/mL).
-
Data Analysis: Compare the viral titers from this compound-treated wells to the vehicle control to determine the log reduction in viral titer.
Viral RNA Synthesis Inhibition Assay (Metabolic Labeling)
This assay directly measures the inhibition of viral RNA synthesis by quantifying the incorporation of a radiolabeled nucleoside analog.
Protocol:
-
Cell Plating and Infection: Seed BHK-21 cells in 24-well plates. The next day, infect the cells with VEEV TC-83.
-
Treatment: At 6 hours post-infection (HPI), treat the cells with various concentrations of this compound. Also, add actinomycin D to inhibit cellular transcription and [3H]-uridine (3HU) as the metabolic label.
-
Incubation: Incubate the cells for 2 hours.
-
RNA Isolation: Lyse the cells and isolate the total RNA.
-
Quantification: Measure the amount of incorporated [3H]-uridine using liquid scintillation counting.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of [3H]-uridine incorporation against the log concentration of this compound to calculate the 50% inhibitory concentration (IC50).[1]
Strand-Specific Quantitative Real-Time PCR (qRT-PCR)
This method allows for the specific quantification of positive- and negative-sense viral RNA strands, providing a detailed view of this compound's effect on different stages of RNA replication.
Protocol:
-
Infection and Treatment: Infect cells (e.g., BHK-21) with VEEV and treat with this compound as described in the other assays.
-
RNA Extraction: At a specific time point post-infection, harvest the cells and extract total RNA.
-
cDNA Synthesis: Generate cDNA from the viral RNA using tagged primers specific for either the positive- or negative-sense RNA strand.[1]
-
qRT-PCR: Perform quantitative real-time PCR using TaqMan chemistry with primers and a probe specific to a conserved region of the VEEV genome.
-
Data Analysis: Quantify the levels of positive- and negative-sense viral RNA in this compound-treated samples relative to vehicle-treated controls.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral lifecycle that is inhibited by this compound.
Workflow:
Caption: Time-of-Addition Assay Workflow.
Protocol:
-
Cell Plating: Seed Vero 76 cells in 6-well plates and grow to confluency.
-
Infection: Infect the cells with VEEV TC-83 at a high MOI (e.g., 5).
-
Time-Course Treatment: Add this compound at various time points post-infection (e.g., 0, 2, 4, 6, and 8 hours).
-
Incubation and Collection: At 16 hours post-infection, collect the culture medium from each well.
-
Viral Titer Determination: Determine the viral titer in the collected media using a plaque assay as described above.
-
Data Analysis: Plot the viral titer against the time of compound addition. A loss of inhibitory activity at later time points suggests that this compound targets an early stage of viral replication. Studies have shown this compound is effective when added 2-4 hours post-infection, consistent with its targeting of viral RNA synthesis.[1][7]
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML336 in Viral RNA Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML336 is a potent and selective small molecule inhibitor of viral replication, primarily targeting the Venezuelan equine encephalitis virus (VEEV), a member of the Alphavirus genus.[1][2] This benzamidine compound has demonstrated significant antiviral activity in both in vitro and in vivo models.[1][2] Its primary mechanism of action is the inhibition of viral RNA synthesis through direct interaction with the viral replicase complex, making it a valuable tool for studying alphavirus replication and a promising lead for therapeutic development.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in viral RNA synthesis inhibition assays, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp) complex.[1] In alphaviruses like VEEV, this complex is composed of non-structural proteins (nsPs) 1 through 4.[1] Genetic and biochemical studies have shown that this compound likely interacts with the nsP2 and nsP4 components of the replicase complex.[1][5] This interaction interferes with the synthesis of all viral RNA species, including the genomic (positive-sense), subgenomic (positive-sense), and template (negative-sense) RNAs.[1][2] Notably, this compound is highly specific for VEEV and shows significantly weaker activity against other alphaviruses like Chikungunya virus (CHIKV), and it does not inhibit host cell transcription.[1][2][3]
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
Application of ML336 in High-Throughput Screening for Antiviral Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ML336 is a potent and selective inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), an alphavirus capable of causing severe encephalitis in humans and equids.[1][2] Discovered through high-throughput screening (HTS), this compound represents a first-in-class antiviral compound that targets the viral replication machinery, offering a promising scaffold for the development of therapeutics against VEEV and potentially other New World alphaviruses.[1][3][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in HTS campaigns aimed at discovering novel antiviral agents.
Mechanism of Action
This compound exerts its antiviral activity by inhibiting viral RNA synthesis.[1][2] The compound is proposed to interact directly with the viral replicase complex, a multi-protein machine responsible for replicating the viral RNA genome.[1][2] Resistance mutations to this compound have been mapped to the viral nonstructural proteins nsP2 and nsP4, further supporting the replicase complex as the primary target.[1][2][4] Specifically, this compound has been shown to inhibit the synthesis of positive-sense genomic RNA, negative-sense template RNA, and subgenomic RNA of VEEV.[1][2] Importantly, this compound does not significantly affect host cell RNA production, indicating a virus-specific mechanism of action.[1]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data for this compound's antiviral activity against various strains of VEEV and its effect on viral RNA synthesis.
| Assay Type | Virus Strain/Target | Cell Line | Parameter | Value | Reference |
| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | IC50 | 32 nM | [5][6] |
| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | IC50 | 20 nM | [5][6] |
| Cytopathic Effect (CPE) | VEEV Wild Type (Trinidad Donkey) | Vero 76 | IC50 | 42 nM | [5][6] |
| Antiviral Activity | VEEV TC-83 | Vero 76 | EC50 | 32 nM | [1] |
| Antiviral Activity | VEEV (unspecified) | Vero 76 | EC50 | 0.04 µM | [5] |
| Antiviral Activity | VEEV (unspecified) | Vero 76 | EC50 | 0.17 µM | [5] |
| Viral RNA Synthesis Inhibition | VEEV | - | IC50 | 1.1 nM | [1][2][7][8] |
| Viral Titer Reduction | VEEV | - | - | >7.2 log reduction at 1 µM and 5 µM | [3] |
| Cytotoxicity | - | Vero 76 | EC50 | > 50 µM | [3][5] |
| Antiviral Activity | Chikungunya Virus (CHIKV) | - | IC50 | > 4 µM | [1][2][7] |
Mandatory Visualizations
VEEV RNA Replication and Inhibition by this compound
Caption: Signaling pathway of VEEV RNA replication and the inhibitory action of this compound.
High-Throughput Screening Workflow for VEEV Inhibitors
Caption: Experimental workflow for a cell-based HTS assay to identify VEEV inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) Primary Assay for VEEV Inhibitors
This protocol is adapted from the cell-based cytopathic effect (CPE) assay used in the discovery of this compound.[3]
Objective: To identify compounds that inhibit VEEV-induced cell death in a high-throughput format.
Materials:
-
Vero 76 cells (ATCC CRL-1587)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1x GlutaMAX, and 25 mM HEPES.
-
VEEV TC-83 strain
-
Compound library plates (e.g., 10-point dose response)
-
384-well white, solid-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense compounds from the library plates into the 384-well assay plates. A typical screening concentration might range from 0.05 µM to 25 µM in a 1:2 serial dilution.[3] Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Cell Plating:
-
Culture Vero 76 cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in growth medium to a concentration of 180,000 cells/mL.
-
Dispense 25 µL of the cell suspension (containing 3,000 cells) into each well of the assay plates containing the compounds.[3]
-
-
Virus Addition:
-
Immediately after cell plating, add 5 µL of VEEV TC-83 (at a pre-determined dilution to achieve a suitable multiplicity of infection, MOI) to the wells.
-
For cell-only control wells (to determine 100% viability), add 5 µL of medium without the virus.
-
-
Incubation: Incubate the assay plates at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
Cell Viability Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the cell-only (100% viability) and virus-only (0% viability) controls.
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the IC50 value for each compound using a suitable curve-fitting software (e.g., four-parameter logistic regression).
-
Viral RNA Synthesis Inhibition Assay
This protocol is based on the metabolic labeling of viral RNA with ³H-uridine.[1]
Objective: To quantify the inhibition of VEEV RNA synthesis by a test compound.
Materials:
-
BHK-21 cells
-
VEEV TC-83 strain
-
Infection Medium: As described above.
-
Actinomycin D
-
[5,6-³H]-Uridine (³H-U)
-
Test compound (e.g., this compound)
-
TRIzol reagent or other RNA extraction kit
-
Scintillation counter
Protocol:
-
Cell Infection:
-
Plate BHK-21 cells in 24-well plates and grow to confluency.
-
Infect the cells with VEEV TC-83 at a high MOI (e.g., 10).
-
Incubate for 1 hour at 37°C to allow for viral entry.
-
-
Actinomycin D Treatment: After the 1-hour incubation, replace the inoculum with fresh medium containing 1 µg/mL of Actinomycin D to inhibit host cell transcription. Incubate for 5 hours.
-
Compound and ³H-Uridine Treatment:
-
At 6 hours post-infection (HPI), remove the medium and add fresh medium containing the test compound at various concentrations.
-
To this medium, add 20 µCi/mL of ³H-Uridine.
-
Incubate for 2 hours (from 6 to 8 HPI).
-
-
RNA Extraction:
-
At 8 HPI, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total RNA using TRIzol reagent according to the manufacturer's instructions.
-
-
Quantification:
-
Measure the amount of incorporated ³H-Uridine in the extracted RNA using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the untreated, infected control.
-
Plot the percentage of RNA synthesis inhibition against the compound concentration.
-
Determine the IC50 value for the inhibition of viral RNA synthesis.
-
Conclusion
This compound serves as a valuable tool compound for the study of VEEV replication and as a benchmark for the development of novel alphavirus inhibitors. The protocols and data presented here provide a framework for utilizing this compound in high-throughput screening campaigns and for characterizing the mechanism of action of newly identified antiviral hits. The specificity of this compound for the viral replicase complex makes it an excellent probe for assays designed to find direct-acting antivirals against VEEV.
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Developing ML336 Derivatives with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of derivatives of the potent antiviral compound ML336, focusing on strategies to enhance its potency against Venezuelan Equine Encephalitis Virus (VEEV). This document includes detailed protocols for key experiments, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Venezuelan equine encephalitis virus (VEEV) is a mosquito-borne alphavirus that can cause severe and potentially lethal encephalitis in humans and equids.[1][2] There are currently no FDA-approved therapeutics to treat VEEV infections, highlighting the urgent need for effective antiviral drugs.[1][3] this compound is a promising small molecule inhibitor of VEEV replication.[1][4] It is a benzamidine-based compound that has demonstrated potent antiviral activity in both cell culture and in vivo models of VEEV infection.[1][3]
Mechanism of Action of this compound
This compound exerts its antiviral effect by directly targeting the VEEV RNA replication machinery.[1][2][3] Specifically, it inhibits the viral RNA synthesis process by interacting with the viral replicase complex, which is composed of nonstructural proteins (nsPs).[1] Resistance mutations to this compound have been mapped to nsP2 and nsP4, suggesting these are the primary targets.[1][2] The inhibition of the replicase complex prevents the synthesis of both positive- and negative-strand viral RNA, effectively halting viral replication.[1][2] this compound has been shown to be a highly potent inhibitor of VEEV RNA synthesis, with an IC50 value of 1.1 nM.[1][3][5]
Figure 1. Mechanism of action of this compound in inhibiting VEEV replication.
Development of this compound Derivatives
Structure-activity relationship (SAR) studies have been conducted to improve the potency and pharmacokinetic properties of this compound. These efforts have led to the development of several derivatives with enhanced antiviral activity. Key modifications have focused on the benzamidine core, the N-phenyl ring, and the amidine group.
Key Derivatives and Their Potency
Several derivatives of this compound have been synthesized and evaluated for their anti-VEEV activity. The following table summarizes the potency of this compound and some of its notable derivatives.
| Compound | VEEV Strain | Assay Type | IC50 / EC50 (nM) | Cytotoxicity (CC50, µM) | Reference |
| This compound | TC-83 | CPE | 32 | > 50 | [4][5] |
| V3526 | CPE | 20 | > 50 | [4] | |
| Trinidad Donkey | CPE | 42 | > 50 | [4] | |
| TC-83 | RNA Synthesis | 1.1 | > 50 | [1][3] | |
| BDGR-4 | TC-83 | CPE | 25-28 | Not reported | [4] |
| BDGR-49 | TC-83 | CPE | Not specified, but potent | Not reported | [6] |
| BDGR-69 | TC-83 | CPE | Potent | Not reported | [3] |
| BDGR-70 | TC-83 | CPE | Potent | Not reported | [3] |
CPE: Cytopathic Effect
Experimental Protocols
This section provides detailed protocols for the key assays used to evaluate the potency of this compound and its derivatives.
Protocol 1: Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero 76 cells (or other susceptible cell line)
-
Venezuelan Equine Encephalitis Virus (VEEV) stock
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (this compound and its derivatives)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Plating: Seed Vero 76 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with VEEV at a pre-determined multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, add the diluted test compounds to the respective wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Viral Titer Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of a test compound.
Materials:
-
Vero 76 cells
-
VEEV stock
-
Cell culture medium
-
Test compounds
-
6-well or 12-well cell culture plates
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Plating: Seed Vero 76 cells in multi-well plates to form a confluent monolayer.
-
Infection and Treatment: Infect the cells with VEEV at a known MOI in the presence of serial dilutions of the test compounds.
-
Incubation: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of the test compound. Incubate at 37°C with 5% CO2 for 48-72 hours to allow for plaque formation.
-
Staining: Fix the cells with a formaldehyde-based solution and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The concentration that reduces the plaque number by 50% (PRNT50) is determined.
Protocol 3: Viral RNA Synthesis Assay (Metabolic Labeling)
This assay directly measures the inhibition of viral RNA synthesis.
Materials:
-
BHK-21 cells (or other suitable cell line)
-
VEEV stock
-
Cell culture medium
-
Actinomycin D
-
[3H]-uridine
-
Test compounds
-
RNA extraction kit
-
Scintillation counter
Procedure:
-
Cell Infection: Infect BHK-21 cells with VEEV at a high MOI.
-
Transcription Inhibition: At a specific time post-infection (e.g., 2-4 hours), treat the cells with Actinomycin D to inhibit host cell transcription.
-
Compound Treatment and Labeling: Add serial dilutions of the test compounds to the infected cells, followed by the addition of [3H]-uridine.
-
Incubation: Incubate the cells for a defined period to allow for the incorporation of the radiolabel into newly synthesized viral RNA.
-
RNA Extraction: Lyse the cells and extract the total RNA using a suitable RNA extraction kit.
-
Quantification: Measure the amount of incorporated [3H]-uridine in the extracted RNA using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits viral RNA synthesis by 50%, by plotting the percentage of RNA synthesis inhibition against the compound concentration.
Experimental Workflow for Derivative Evaluation
The following diagram illustrates a typical workflow for the evaluation of newly synthesized this compound derivatives.
Figure 2. A generalized workflow for the evaluation of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The development of more potent this compound derivatives has been guided by understanding the relationship between chemical structure and biological activity.
-
N-Phenyl Ring Substitution: Modifications to the N-phenyl ring on the amide group have been shown to impact potency and pharmacokinetic properties. For example, the 4-methoxyphenyl moiety in BDGR-4 resulted in improved solubility and microsomal stability compared to this compound.[7]
-
Amidine Group: The amidine functionality is crucial for the antiviral activity of this class of compounds.
-
Benzamidine Core: Alterations to the core benzamidine scaffold can significantly affect potency.
-
Stereochemistry: The synthesis of specific enantiomers, such as in the case of BDGR-49, can lead to improved potency, indicating that the stereochemical configuration is important for the interaction with the viral target.
Conclusion
This compound represents a promising scaffold for the development of potent antivirals against VEEV. By targeting the viral RNA synthesis machinery, it offers a specific and effective mechanism of action. The development of derivatives with improved potency and drug-like properties, such as BDGR-4 and BDGR-49, demonstrates the potential of this chemical series. The protocols and workflows outlined in these application notes provide a framework for the continued development and evaluation of novel this compound derivatives with the ultimate goal of identifying a clinical candidate for the treatment of VEEV infection.
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a this compound Derivative against Venezuelan and Eastern Equine Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The antiviral BDGR-49 provides protection from lethal, neurotropic Venezuelan equine encephalitis virus intranasal infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Studying VEEV Replication Cycle with ML336
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus, is a mosquito-borne pathogen that can cause severe neurological disease in both equines and humans.[1][2] Currently, there are no FDA-approved therapeutics to treat VEEV infections, highlighting the urgent need for effective antiviral agents.[1][2] ML336 is a potent, small-molecule inhibitor of VEEV replication that has demonstrated significant antiviral activity in both in vitro and in vivo models.[1][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the VEEV replication cycle, offering insights into its mechanism of action and guidance for related antiviral research.
This compound, a benzamidine compound, has been identified through high-throughput screening and subsequent medicinal chemistry optimization.[4][5] It exhibits potent anti-VEEV activity with an EC50 in the low nanomolar range and a high selectivity index, showing no cytotoxicity at concentrations well above its effective dose.[2][4][5] The primary mechanism of action of this compound is the inhibition of viral RNA synthesis.[1][2][6][7] Evidence suggests a direct interaction with the viral replicase complex, with resistance mutations mapping to the non-structural proteins nsP2 and nsP4.[1][3]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated using various assays and VEEV strains. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Efficacy of this compound against VEEV
| VEEV Strain | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |
| TC-83 | Cytopathic Effect (CPE) | Vero 76 | 32 | [8] |
| V3526 | Cytopathic Effect (CPE) | Vero 76 | 20 | [8] |
| Trinidad Donkey (Wild Type) | Cytopathic Effect (CPE) | Vero 76 | 42 | [8] |
| TC-83 | RNA Synthesis Inhibition | BHK-21 | 1.1 | [1][2][6] |
| TC-83 | Titer Reduction (>7.2 log) | - | < 1000 | [4][5] |
Table 2: Cytotoxicity and Selectivity of this compound
| Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Vero 76 | > 50 µM | > 1500 | [4][5] |
| - | No significant inhibition of cellular transcription | - | [1] |
Mechanism of Action: Inhibition of Viral RNA Synthesis
This compound specifically targets the VEEV replication cycle by interfering with the synthesis of viral RNA.[1][2][6][7] The VEEV replication cycle begins with the entry of the virus into the host cell and the release of its positive-sense RNA genome into the cytoplasm. This genomic RNA is translated to produce a polyprotein, which is then cleaved by the viral nsP2 protease into four non-structural proteins (nsP1, nsP2, nsP3, and nsP4).[1][9] These proteins assemble to form the viral replicase complex, which is responsible for synthesizing a negative-sense RNA template. This template is then used to produce more positive-sense genomic RNA and a subgenomic RNA that encodes the viral structural proteins.[1]
This compound has been shown to inhibit the synthesis of all viral RNA species: the positive-sense genomic RNA, the negative-sense template RNA, and the subgenomic RNA.[1][6] Resistance to this compound has been mapped to mutations in the N-terminal regions of nsP2 and nsP4, both of which are critical components of the replicase complex.[1][3] This strongly suggests that this compound directly interacts with and inhibits the function of the VEEV replicase.[1][2][7]
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ML336 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and use of ML336, a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV), in animal studies. This compound has demonstrated significant antiviral activity in both in vitro and in vivo models.[1][2]
Chemical and Physical Properties of this compound
This compound is a quinazolinone-based compound identified as a first-in-class inhibitor of VEEV.[3][4] Its favorable in vitro pharmacokinetic profile and ability to cross the blood-brain barrier make it a promising candidate for in vivo studies.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₅O₃ | [5] |
| Appearance | Off-white to yellow solid | [5] |
| Aqueous Solubility (PBS, pH 7.4) | 40.4 µg/mL (110.0 µM) | [3] |
| Solubility in Assay Medium (DMEM + 10% FBS) | 13.1 µg/mL (35.7 µM) | [3] |
| In Vitro VEEV EC₅₀ | 32 nM | [2] |
| In Vitro Cytotoxicity (Vero 76 cells) | > 50 µM | [3][4] |
Mechanism of Action
This compound acts as a direct-acting antiviral that inhibits viral RNA synthesis.[6] It is proposed to interact with the viral replicase complex, specifically targeting the non-structural proteins nsP2 and nsP4, which are essential for the transcription and replication of the viral RNA.[1][3][4][7] This interference prevents the synthesis of positive-sense genomic, negative-sense template, and subgenomic viral RNAs.[1][2]
Mechanism of action of this compound in inhibiting VEEV replication.
Formulation Protocol for Animal Studies
The following protocol is for the preparation of this compound for intraperitoneal (IP) administration in mice. This formulation has been successfully used in multiple in vivo efficacy studies.[8]
Materials:
-
This compound compound
-
Polyethylene glycol 400 (PEG400)
-
Kolliphor® RH 40 (Cremophor® RH 40)
-
Sterile water for injection
Equipment:
-
Sterile vials
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing 25% PEG400, 10% Kolliphor® RH 40, and 65% sterile water (v/v/v).
-
For example, to prepare 10 mL of vehicle, mix 2.5 mL of PEG400, 1.0 mL of Kolliphor® RH 40, and 6.5 mL of sterile water.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously for 5-10 minutes to aid dissolution.
-
If necessary, sonicate the mixture for short intervals to ensure complete dissolution.
-
The final formulation should be a clear solution.
-
-
Storage:
-
Store the prepared formulation at 4°C for short-term use. For longer-term storage, consult the stability data for this compound, although fresh preparation is recommended.
-
In Vivo Efficacy Studies
This compound and its analogs have been evaluated in various mouse models of VEEV and Eastern Equine Encephalitis Virus (EEEV) infection. The following table summarizes typical experimental parameters.
| Parameter | Description |
| Animal Model | 5-6 week old BALB/c, C3H/HeN, or C57BL/6 mice |
| Route of Administration | Intraperitoneal (IP) injection |
| Dosing Volume | 0.1 mL |
| Dosage Range | 1 to 50 mg/kg/day |
| Dosing Regimen | Twice daily (BID) at 12-hour intervals for 5 to 8 days |
| Virus Challenge | Subcutaneous (s.c.) or intranasal (i.n.) inoculation with VEEV (e.g., TC-83, Trinidad Donkey strains) or EEEV |
| Efficacy Endpoints | Survival, weight loss, viral titers in brain and other tissues |
Experimental Protocol: Prophylactic Efficacy of this compound against VEEV
This protocol describes a typical experiment to evaluate the prophylactic efficacy of this compound in a lethal mouse model of VEEV infection.
1. Animal Handling and Acclimation:
-
Acclimate 5-6 week old BALB/c mice for at least 72 hours before the start of the experiment.
-
House animals in appropriate containment facilities (e.g., BSL-3 for pathogenic VEEV strains).
2. Group Allocation:
-
Randomly assign mice to treatment and control groups (e.g., n=10 mice per group).
-
Group 1: Vehicle control (25% PEG400 / 10% Kolliphor RH40 / 65% water)
-
Group 2: this compound (e.g., 12.5 mg/kg)
-
3. Dosing:
-
Administer the first dose of this compound or vehicle via IP injection 2 hours prior to virus challenge.
-
Continue dosing twice daily (every 12 hours) for 8 consecutive days.
4. Virus Challenge:
-
Anesthetize mice lightly.
-
Challenge mice subcutaneously with a lethal dose (e.g., 10x LD₅₀) of VEEV Trinidad Donkey (TrD) strain.
5. Monitoring:
-
Monitor mice daily for 21 days for survival and weight changes.
-
Humanely euthanize mice that exhibit severe signs of disease.
6. Tissue Collection (Optional):
-
On a predetermined day post-infection (e.g., Day 4), a subset of mice from each group can be euthanized to collect brain and other tissues.
-
Tissues should be snap-frozen in liquid nitrogen for subsequent viral titer analysis.
7. Data Analysis:
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).
-
Analyze weight change data.
-
Determine viral titers in tissues using plaque assays or TCID₅₀ assays.
Experimental workflow for a prophylactic efficacy study of this compound.
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of a this compound Derivative against Venezuelan and Eastern Equine Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of ML336 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML336 is a potent, first-in-class quinazolinone-based inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), a pathogen of significant concern due to its potential for natural outbreaks and bioterrorism.[1][2] this compound targets the viral non-structural protein 2 (nsP2), which is essential for the transcription and replication of viral RNA.[1][2] Its favorable in vitro pharmacokinetic profile and ability to cross the blood-brain barrier make it a promising candidate for further development.[1][2] Robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This document provides detailed protocols for the detection and quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach offers high sensitivity and selectivity, which are critical for accurate bioanalysis.
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of the described LC-MS/MS method for the analysis of this compound in human plasma. These values are based on typical performance characteristics of validated bioanalytical methods for small molecules.
| Parameter | Target Value | Description |
| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | The closeness of the measured concentration to the true concentration. |
| Precision (Intra- and Inter-day) | ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ) | The degree of scatter between a series of measurements. |
| Recovery | >85% | The efficiency of the extraction process. |
| Matrix Effect | Monitored and within acceptable limits | The influence of co-eluting endogenous components on the ionization of this compound. |
Signaling Pathway of VEEV Replication and Inhibition by this compound
The diagram below illustrates a simplified pathway of VEEV replication, highlighting the role of nsP2 and the inhibitory action of this compound.
References
- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving ML336 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of ML336 in experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, quinazolinone-based inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV).[1][2][3] It functions by targeting the viral non-structural protein 2 (nsP2), which is essential for the transcription and replication of viral RNA.[3][4] This targeted action disrupts the viral life cycle, leading to a significant reduction in viral titer.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] It has very limited solubility in ethanol and aqueous solutions like PBS.[5] For most in vitro applications, DMSO is the solvent of choice for creating concentrated stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM.[2][5] It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved. Always use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
Q5: What is the stability of this compound in aqueous media?
A5: this compound is stable in phosphate-buffered saline (PBS) at pH 7.4 (containing 1% DMSO) for at least 8 hours at room temperature.[4] However, to minimize the risk of precipitation and degradation, it is advisable to prepare fresh dilutions in aqueous media for each experiment from a DMSO stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final concentration of DMSO is too low to maintain solubility, or the concentration of this compound exceeds its solubility limit in the aqueous media. | Ensure the final DMSO concentration in your experimental setup is sufficient to maintain solubility (typically between 0.1% and 0.5%). Prepare working solutions by diluting the DMSO stock solution in your final culture medium just before use. Avoid preparing large volumes of diluted this compound in aqueous solutions for long-term storage. |
| Difficulty dissolving the compound | The compound may have formed aggregates, or there might be insufficient solvent. | Gently warm the solution to 37°C and vortex or sonicate for a short period. If the compound still does not dissolve, you may need to increase the volume of the solvent to lower the concentration. |
| Inconsistent experimental results | This could be due to degradation of the compound from improper storage or multiple freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. Avoid using stock solutions that have been stored for longer than the recommended period or have undergone multiple freeze-thaw cycles. |
| Observed cytotoxicity | The concentration of this compound or the solvent (DMSO) may be too high. This compound itself has low cytotoxicity, with a CC50 greater than 50 µM.[3] | Prepare a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Also, ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). |
Quantitative Data Summary
This compound Solubility
| Solvent | Concentration |
| DMSO | 10 mg/mL[5] |
| DMF | 20 mg/mL[5] |
| Ethanol | 0.2 mg/mL[5] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[5] |
This compound Potency
| Virus Strain | IC50 |
| VEEV TC-83 | 32 nM[2][3] |
| VEEV V3526 | 20 nM[2][3] |
| VEEV Wild Type (Trinidad donkey) | 41 nM[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 367.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3674 mg of this compound.
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: General Protocol for in vitro VEEV Inhibition Assay
-
Materials:
-
Vero cells (or other susceptible cell line)
-
VEEV stock
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM this compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
On the day of the experiment, prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Remove the growth medium from the cells and add the diluted this compound. Include appropriate controls (cells only, cells with DMSO, and virus only).
-
Infect the cells with VEEV at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C with 5% CO2 for the desired period (e.g., 24-48 hours).
-
Assess the cytopathic effect (CPE) or cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
-
Visualizations
Caption: Simplified signaling pathway of VEEV replication and this compound inhibition.
Caption: Experimental workflow for an in vitro VEEV inhibition assay using this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
troubleshooting ML336 cytotoxicity in cell lines
Welcome to the technical support center for ML336. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in-vitro cell line experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus. Its mechanism of action is the inhibition of the viral non-structural protein 2 (nsP2), which is essential for the transcription and replication of viral RNA. By targeting a viral protein, this compound exhibits high specificity for VEEV-infected cells with minimal impact on host cell processes.[1][2]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: No, cytotoxicity is not an expected outcome when using this compound at effective antiviral concentrations. Extensive studies have shown that this compound has a low cytotoxicity profile in mammalian cells, including Vero 76 cells, with a 50% cytotoxic concentration (CC50) greater than 50 μM.[1][2][3] Its high selectivity index (CC50/IC50) indicates a wide therapeutic window.[1][2] Unexpected or significant cytotoxicity warrants a thorough investigation of experimental parameters.
Q3: Has this compound been tested against cancer cell lines?
A3: this compound was submitted to the National Cancer Institute's NCI-60 panel for anti-cancer screening. At a concentration of 10 μM, it did not show significant growth inhibition in the 60 human cancer cell lines tested, further supporting its low cytotoxic potential against a broader range of cell types.[1]
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity in your cell line experiments with this compound, this guide provides a systematic approach to identify and resolve the issue.
Problem 1: High levels of cell death observed across all concentrations of this compound.
This scenario suggests a general issue with the experimental setup or reagents rather than a specific effect of this compound.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to confirm that the solvent is not the source of cytotoxicity. |
| Contamination | Visually inspect cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, yeast). It is also advisable to perform routine testing for mycoplasma contamination. |
| Poor Cell Health | Ensure that the cells used for the experiment are healthy, in the logarithmic growth phase, and at the correct density. Over-confluent or stressed cells can be more susceptible to any experimental manipulation. |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions and the final concentration of this compound in the wells. An error in dilution could lead to unintentionally high concentrations. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: Cytotoxicity observed only at high concentrations of this compound.
While this compound has a high CC50, extremely high concentrations may lead to off-target effects or cellular stress.
| Possible Cause | Recommended Solution |
| Off-Target Effects | Although not widely reported for this compound, very high concentrations of any small molecule can lead to off-target activities. If your experimental design requires high concentrations, consider if these are physiologically relevant. |
| Compound Precipitation | At very high concentrations, this compound may precipitate out of the culture medium, which can cause physical stress to the cells. Visually inspect the wells for any signs of precipitation. |
Problem 3: Inconsistent or variable cytotoxicity results between experiments.
This often points to issues with assay consistency and technique.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding plates to maintain consistent cell numbers across wells and plates. |
| Edge Effects | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to not use the outer wells for experimental conditions and instead fill them with sterile PBS or media. |
| Assay Variability | Ensure that all reagents for the cytotoxicity assay are properly prepared and that incubation times are consistent across all experiments. |
Data Presentation: this compound Cytotoxicity and Antiviral Activity
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Value | Assay | Reference |
| CC50 | Vero 76 | > 50 µM | CellTiter-Glo | [4] |
| IC50 (VEEV TC-83) | Vero 76 | 32 nM | CPE | [4] |
| IC50 (VEEV V3526) | Vero 76 | 20 nM | CPE | [4] |
| IC50 (VEEV Wild Type) | Vero 76 | 42 nM | CPE | [4] |
| Growth Inhibition | NCI-60 Panel | No significant inhibition at 10 µM | Not specified | [1] |
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for determining the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
-
Visualizations
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
This compound Mechanism of Action
Caption: this compound inhibits VEEV replication by targeting the viral nsP2 protein.
Caspase-Dependent Apoptosis Pathway
Caption: Overview of the caspase-dependent apoptosis signaling pathway.
References
- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: ML336 Resistance in VEEV
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering ML336 resistance in Venezuelan Equine Encephalitis Virus (VEEV) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against VEEV?
This compound is a small molecule inhibitor with potent antiviral activity against VEEV.[1][2] It is a benzamidine compound that is understood to function by inhibiting viral RNA synthesis.[3][4][5] Evidence suggests that this compound directly targets the VEEV replication complex, which is composed of non-structural proteins (nsPs), thereby interfering with the synthesis of positive-sense genomic, negative-sense template, and subgenomic viral RNAs.[3][5]
Q2: We are observing a loss of this compound efficacy in our VEEV-infected cell cultures. What could be the cause?
A loss of this compound efficacy is likely due to the emergence of resistant VEEV variants. RNA viruses like VEEV have high mutation rates, which allows for rapid adaptation to selective pressures such as antiviral compounds.[1][6] Specific mutations in the viral non-structural proteins nsP2 and nsP4 have been identified that confer resistance to this compound.[1][3][7]
Q3: What specific mutations are known to cause resistance to this compound?
Several key mutations in the nsP2 and nsP4 proteins of VEEV have been associated with this compound resistance. These include:
The emergence and prevalence of these mutations can be influenced by the cellular environment (e.g., cell type) in which the virus is passaged.[1][8]
Q4: How significant is the resistance conferred by these mutations?
The identified mutations can lead to a substantial decrease in the susceptibility of VEEV to this compound. For instance, in vitro studies have demonstrated that the Y102C mutation in nsP2 can result in a 600-fold increase in the half-maximal effective concentration (EC50) of this compound. The Q210K mutation in nsP4 can lead to an even greater, over 1,600-fold loss in EC50.[8]
Troubleshooting Guides
Problem: Decreased this compound potency in our antiviral assays.
Possible Cause: Emergence of this compound-resistant VEEV mutants.
Troubleshooting Steps:
-
Sequence Viral RNA: Isolate viral RNA from the supernatant of infected cells showing reduced susceptibility to this compound. Perform Sanger or Next-Generation Sequencing (NGS) of the nsP2 and nsP4 genes to identify resistance-conferring mutations.[1][8]
-
Plaque-Purify Viral Clones: Perform plaque assays to isolate individual viral clones from the resistant population.
-
Determine EC50 Values: Test the susceptibility of the plaque-purified viral clones to a range of this compound concentrations to quantify the level of resistance.
-
Review Experimental Parameters: The cell type used for passaging VEEV in the presence of this compound can influence the trajectory of resistance evolution.[1][2] Consider if changes in your cell culture system may have contributed to the selection of resistant variants.
Quantitative Data Summary
The following table summarizes the key mutations associated with this compound resistance and the reported fold-change in EC50 values.
| Non-Structural Protein | Mutation | Fold-Increase in EC50 | Reference |
| nsP2 | Y102C | 600-fold | [8] |
| nsP2 | D116N | Not explicitly quantified | [1][8] |
| nsP2 | E117V | Not explicitly quantified | [3][7] |
| nsP2 | E118V | Not explicitly quantified | [3][7][8] |
| nsP4 | Q210K | > 1,600-fold | [8] |
| nsP4 | Q210R | Not explicitly quantified | [3][7] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant VEEV Mutants
This protocol describes the method for selecting for this compound-resistant VEEV by serial passaging in the presence of the compound.
Materials:
-
VEEV stock (e.g., TC-83 strain)
-
Host cells (e.g., Vero 76 or SVGA cells)
-
Cell culture medium and supplements
-
This compound
-
6-well plates
Procedure:
-
Seed 6-well plates with host cells (e.g., 600,000 cells per well) and allow them to adhere.[1]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cells with VEEV at a Multiplicity of Infection (MOI) of 1.0 in the presence of increasing concentrations of this compound (e.g., starting from 50 nM).[1][2]
-
Incubate the plates until cytopathic effect (CPE) is observed.
-
Harvest the supernatant from the well with the highest concentration of this compound that still shows CPE.
-
Use this supernatant to infect a fresh plate of cells with a new gradient of this compound concentrations.
-
Repeat the passaging for a desired number of passages to select for resistant variants.
Protocol 2: Plaque Assay for Viral Titer and Isolation
Materials:
-
Vero cells
-
12-well plates
-
Cell culture medium
-
Viral supernatant
-
Agarose
-
Neutral red or crystal violet stain
Procedure:
-
Seed 12-well plates with Vero cells and grow to confluence.
-
Prepare 10-fold serial dilutions of the viral supernatant.
-
Infect the confluent cell monolayers with the viral dilutions for 1 hour.
-
Prepare a 2X medium-agarose mixture (e.g., 1% agarose) and overlay the infected cells.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
For viral isolation, use a pipette tip to "pick" a well-isolated plaque and resuspend it in culture medium.
-
For titering, stain the cells with neutral red or crystal violet to visualize and count the plaques.
Visualizations
Caption: Mechanism of this compound inhibition and resistance.
Caption: Workflow for selecting and characterizing this compound-resistant VEEV.
References
- 1. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Examination of Antiviral Resistance in Venezuelan Equine Encephalitis " by Jasper Lee [dc.uthsc.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
ML336 Technical Support Center: Troubleshooting and Mitigating Off-Target Effects
Welcome to the ML336 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV). Its primary on-target mechanism is the inhibition of viral RNA synthesis.[1][2] It achieves this by directly interacting with the viral replicase complex, specifically targeting the non-structural proteins nsP2 and nsP4.[1][3][4]
Q2: What are the known off-target effects of this compound?
A2: The primary documented off-target effect of this compound is the inhibition of the human norepinephrine transporter (NET). This has been observed with 91% inhibition at a concentration of 10 µM.[3][5] While generally exhibiting low cytotoxicity at effective concentrations, researchers should be aware of this specific interaction, especially in neuronal models or when observing unexpected physiological effects.[2][3]
Q3: At what concentrations should I use this compound to minimize off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. The potent on-target activity of this compound against VEEV occurs in the low nanomolar range, while the significant off-target effect on the norepinephrine transporter is observed at 10 µM. Therefore, working well below this micromolar concentration is advised for VEEV-specific research.
Q4: What are the ideal negative controls for an experiment with this compound?
A4: The ideal negative control would be a structurally analogous compound to this compound that is devoid of biological activity against VEEV. While a specific commercially available inactive enantiomer or analog is not widely documented, utilizing a structurally related compound from the same chemical series that has been shown to have significantly lower or no antiviral activity is the best practice. Additionally, a compound with a different antiviral mechanism, such as ML416 (which does not inhibit RNA synthesis), can be a useful control to differentiate mechanism-specific effects.[1]
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity
If you observe unexpected cellular responses, toxicity, or other phenotypes that do not align with the known antiviral activity of this compound, consider the following troubleshooting steps.
Workflow for Investigating Unexpected Results
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Differentiating On-Target vs. Off-Target Effects
It is critical to confirm that the observed antiviral effect is due to the intended mechanism of action.
Experimental Workflow for On-Target vs. Off-Target Validation
Caption: Workflow for validating on-target versus off-target effects.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound Against VEEV
| Assay Type | VEEV Strain | IC50 / EC50 (nM) | Reference |
| Cytopathic Effect (CPE) | TC-83 | 32 | [6][7][8] |
| Cytopathic Effect (CPE) | V3526 | 20 | [6][7] |
| Cytopathic Effect (CPE) | Wild Type (Trinidad Donkey) | 42 | [6][7] |
| Viral RNA Synthesis | TC-83 | 1.1 | [1][2][9][10][11] |
| Viral Titer Reduction | TC-83 | >7.2 log reduction at 1 µM | [3][4][12][13][14] |
Table 2: Off-Target Profile of this compound
| Target | Assay Type | Concentration | Effect | Reference |
| Human Norepinephrine Transporter | Radioligand Binding | 10 µM | 91% Inhibition | [3][5] |
| General Cellular Viability | Various | > 50 µM | No significant cytotoxicity | [2][3][4][10][12][13][14] |
| Host Cell Transcription | Tritium Incorporation | Up to 20,000-fold > IC50 | No significant inhibition | [2][10] |
| Chikungunya Virus (CHIKV) RNA Synthesis | Tritium Incorporation | > 4 µM | No significant inhibition | [1][9][10][11] |
Signaling Pathways
Potential Downstream Effects of this compound Off-Target NET Inhibition
Inhibition of the norepinephrine transporter (NET) by this compound at high concentrations can lead to an increase in extracellular norepinephrine. This can, in turn, modulate various downstream signaling pathways in sensitive cell types, such as neuronal cells.
Caption: Potential signaling cascade initiated by this compound's off-target inhibition of NET.
Key Experimental Protocols
Protocol 1: Viral Cytopathic Effect (CPE) Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero 76 cells) to achieve a confluent monolayer overnight.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration for a dose-response curve might be 10 µM, with 10-fold serial dilutions.[3]
-
Infection and Treatment:
-
Aspirate the growth medium from the cells.
-
Add the diluted this compound to the wells.
-
Infect the cells with VEEV at a pre-determined multiplicity of infection (MOI) that causes >80% cell death in 48-72 hours.[3]
-
Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.
-
Quantification of Cell Viability:
-
Aspirate the medium.
-
Stain the remaining viable cells with a solution such as 0.2% crystal violet in 20% ethanol for 10-15 minutes.[15]
-
Gently wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain in each well using a solvent like methanol or isopropanol.
-
Read the absorbance at a suitable wavelength (e.g., 540 nm) using a plate reader.[3]
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: [³H]Uridine Incorporation Assay for Viral RNA Synthesis
This assay directly measures the synthesis of new viral RNA.
Methodology:
-
Cell Seeding and Infection: Seed host cells (e.g., BHK-21) in 24-well plates. Infect with VEEV at a high MOI (e.g., 10).[9]
-
Host Transcription Inhibition: At the desired time post-infection (e.g., 4 hours), treat the cells with Actinomycin D to inhibit host cell DNA-dependent RNA synthesis.
-
Compound Treatment: Add varying concentrations of this compound to the infected cells.
-
Radiolabeling: Add [³H]uridine to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized viral RNA.[9]
-
RNA Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
-
Precipitation and Scintillation Counting:
-
Precipitate the RNA using trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters.
-
Wash the filters to remove unincorporated [³H]uridine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of [³H]uridine incorporation (relative to a DMSO-treated control) against the log of the this compound concentration.
Protocol 3: Strand-Specific qRT-PCR for VEEV RNA
This method allows for the specific quantification of positive and negative-sense viral RNA strands.
Methodology:
-
Cell Culture and RNA Extraction: Infect cells with VEEV in the presence or absence of this compound. At the desired time point, harvest the cells and extract total RNA.
-
Primer Design: Use tagged primers for the reverse transcription (RT) step. For detecting the negative-sense strand, the RT primer will have the same polarity as the positive-sense genomic RNA, and vice versa. The tag is a non-viral sequence at the 5' end of the RT primer.
-
Reverse Transcription:
-
Set up separate RT reactions for the positive and negative strands using the respective tagged primers.
-
Incubate the RNA with the tagged primer and reverse transcriptase to generate cDNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a forward primer that is the non-viral tag sequence and a reverse primer that is specific to the VEEV genome.[16]
-
A VEEV-specific probe (e.g., FAM-labeled) is used for detection.[7][16]
-
Run the qPCR reaction with appropriate cycling conditions (e.g., denaturation, annealing, and extension steps).[16]
-
-
Data Analysis:
-
Generate a standard curve using in vitro transcribed VEEV RNA of known copy number.
-
Quantify the copy number of positive and negative-sense viral RNA in your samples based on the standard curve.
-
Compare the RNA levels in this compound-treated samples to the DMSO control to determine the extent of inhibition.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Quantitative Real-Time RT-PCR Assay for the Detection of Venezuelan equine encephalitis virus Utilizing a Universal Alphavirus Control RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. madbarn.com [madbarn.com]
- 10. revvity.com [revvity.com]
- 11. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of small molecule targets on functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. nottingham.ac.uk [nottingham.ac.uk]
optimizing ML336 concentration for antiviral assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of ML336 in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of certain alphaviruses, such as Venezuelan Equine Encephalitis Virus (VEEV). Its primary mechanism of action is the inhibition of viral RNA synthesis.[1][2][3] It is believed to directly interact with the viral replicase complex, which is responsible for replicating the virus's genetic material.[1][2] Studies have identified mutations conferring resistance to this compound in the viral nonstructural proteins nsP2 and nsP4, suggesting these are key components of its target.[1][2][4][5]
Q2: Against which viruses is this compound active?
A2: this compound has demonstrated potent activity against Venezuelan Equine Encephalitis Virus (VEEV), including strains like TC-83, V3526, and Trinidad donkey.[4][5][6] However, it shows significantly weaker or no activity against Old World alphaviruses like Chikungunya virus (CHIKV).[1][7][8]
Q3: What are the recommended starting concentrations for this compound in an antiviral assay?
A3: Based on published data, a good starting point for a dose-response experiment would be a serial dilution starting from a high concentration of approximately 1 µM to 5 µM, down to the low nanomolar range.[1][4] The potent anti-VEEV activity of this compound is typically observed in the low nanomolar range.[1][5][6]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity.[3][4][5] Cytotoxic effects were not observed in Vero 76 cells at concentrations up to 50 µM.[3][4][5] This provides a wide therapeutic window for antiviral experiments.
Q5: What is the solubility and stability of this compound in cell culture media?
A5: The solubility of this compound has been measured to be 40.4 µg/mL (110.0 µM) in PBS and 13.1 µg/mL (35.7 µM) in high glucose DMEM with 10% FBS.[4] While the solubility is lower in cell culture media, it is still well above the effective antiviral concentrations.[4] Stock solutions of this compound are typically stored at -20°C for up to a month or -80°C for up to six months.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: No antiviral activity observed at expected concentrations.
-
Possible Cause: Compound degradation.
-
Solution: Ensure that this compound stock solutions have been stored properly at -20°C or -80°C and that repeated freeze-thaw cycles have been avoided.[6] Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Possible Cause: Incorrect virus or cell line.
-
Possible Cause: Issues with the assay itself.
-
Solution: Review the experimental protocol for any deviations. Ensure the multiplicity of infection (MOI) is appropriate and that the assay readout (e.g., CPE, titer reduction) is functioning correctly. Include positive and negative controls in your assay to validate the results.
-
Issue 2: High variability in results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Cell confluency can significantly impact viral replication and compound efficacy.
-
-
Possible Cause: Inaccurate compound dilutions.
-
Solution: Carefully prepare serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause: Variation in virus titer.
-
Solution: Use a consistent, recently titrated stock of virus for all experiments. Store viral stocks at -80°C in small aliquots to avoid freeze-thaw cycles that can reduce titer.
-
Issue 3: Signs of cytotoxicity at lower than expected concentrations.
-
Possible Cause: Compound precipitation.
-
Solution: Although this compound has good solubility at effective concentrations, preparing highly concentrated stock solutions in aqueous media can sometimes lead to precipitation.[4] Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh dilution series or using a different solvent for the initial stock solution (e.g., DMSO), ensuring the final solvent concentration in the assay is non-toxic to the cells.
-
-
Possible Cause: Cell line sensitivity.
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound against VEEV
| Assay Type | Virus Strain | Cell Line | EC50 / IC50 (nM) | Reference |
| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | 32 | [6] |
| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | 20 | [6] |
| Cytopathic Effect (CPE) | VEEV Trinidad Donkey | Vero 76 | 42 | [6] |
| RNA Synthesis Inhibition | VEEV TC-83 | BHK-21 | 1.1 | [1][3][7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Vero 76 | CellTiter-Glo | > 50 | [3][4][5] |
Table 3: Titer Reduction Data for this compound against VEEV
| Compound Concentration (µM) | Virus Strain | Log Reduction in Titer | Reference |
| 5 | VEEV TC-83 | > 7.2 | [4] |
| 1 | VEEV TC-83 | > 7.2 | [4] |
| 0.5 | VEEV TC-83 | 5.8 | [4] |
Experimental Protocols
Cytopathic Effect (CPE) Assay
This protocol is a general guideline for determining the EC50 of this compound based on the inhibition of virus-induced cell death.
Materials:
-
Vero 76 cells (or other susceptible cell line)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
VEEV stock of known titer
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero 76 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A common starting concentration is 10 µM with 2-fold serial dilutions.
-
Compound Addition: After 24 hours, remove the growth medium from the cells and add the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Virus Infection: Two hours after adding the compound, infect the cells with VEEV at a multiplicity of infection (MOI) of 0.05.[9] Leave some wells uninfected as cell controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.[9]
-
Viability Measurement: After 48 hours, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Titer Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.
Materials:
-
Vero 76 cells
-
12-well plates
-
This compound
-
VEEV stock of known titer
-
PBS
-
Overlay medium (e.g., MEM with 0.75% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero 76 cells in 12-well plates and grow to confluency.
-
Infection: Infect the cells with VEEV at an MOI of 0.05.[9] Adsorb the virus for 1 hour on ice.[9]
-
Compound Treatment: Wash the cells twice with PBS and add fresh medium containing a specific concentration of this compound (e.g., 5 µM) or DMSO as a control.[9]
-
Incubation: Incubate the plates for 18 hours at 37°C with 5% CO2.[9]
-
Supernatant Harvest: Collect the cell culture supernatant, which contains the progeny virus, and store it at -80°C.[9]
-
Plaque Assay: Determine the viral titer in the harvested supernatants by performing a standard plaque assay on fresh monolayers of Vero 76 cells.
-
Data Analysis: Calculate the log reduction in viral titer for the this compound-treated samples compared to the DMSO control.
Visualizations
Caption: Mechanism of action of this compound in VEEV replication.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficacy of a this compound Derivative against Venezuelan and Eastern Equine Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
ML336 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML336 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, quinazolinone-based small molecule inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV).[1] Its primary mechanism of action is the inhibition of viral RNA synthesis.[2] It is believed to interact with the viral replicase complex, specifically targeting non-structural proteins such as nsP2 and nsP4, thereby preventing the replication of the viral genome.[2][3][4]
Q2: Has this compound been shown to be effective in vivo?
A2: Yes, this compound has demonstrated significant efficacy in in vivo models of VEEV infection.[2][5] In a lethal VEEV infection mouse model, this compound provided 100% protection at a dose of 50 mg/kg.[2]
Q3: What is the reported in vitro activity of this compound?
A3: this compound exhibits potent anti-VEEV activity in vitro, with IC50 values in the low nanomolar range for various VEEV strains, including TC-83, V3526, and the wild-type Trinidad donkey strain.[1] It has been shown to dramatically reduce viral titers at sub-micromolar concentrations without significant cytotoxicity.[3][6]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Solutions
Q: I am having difficulty dissolving this compound for my in vivo experiments. What is the recommended solvent?
A: this compound has limited aqueous solubility. While it has a reported solubility of 40.4 µg/mL (110.0 µM) in phosphate-buffered saline (PBS), its solubility is lower in cell culture medium (13.1 µg/mL or 35.7 µM).[3] For in vivo administration, a formulation containing polyethylene glycol 400 (PEG400) and a non-ionic solubilizer like Kolliphor RH40 is recommended to improve solubility and bioavailability. A derivative of this compound, BDGR-4, was successfully formulated in a vehicle consisting of 21.4% PEG400, 8.6% Kolliphor RH40, and 70% water for intraperitoneal injection in mice.[7]
Issue 2: Suboptimal In Vivo Efficacy
Q: My in vivo experiment with this compound did not yield the expected level of protection. What are the possible reasons?
A: Several factors could contribute to suboptimal in vivo efficacy:
-
Inadequate Formulation: As mentioned above, poor solubility can lead to low bioavailability. Ensure you are using an appropriate vehicle to fully dissolve this compound before administration.
-
Insufficient Dose: The reported effective dose of this compound in a lethal mouse model was 50 mg/kg.[2] However, a derivative, BDGR-4, showed complete protection at 25 mg/kg/day.[7] You may need to perform a dose-response study to determine the optimal dose for your specific animal model and virus strain.
-
Timing of Administration: The timing of the first dose relative to infection is critical. For prophylactic studies, treatment is typically initiated shortly before viral challenge. For therapeutic studies, the window for effective intervention may be narrow. Therapeutic treatment with a derivative, BDGR-4, was effective when initiated up to 48 hours post-infection in mice.[8]
-
Route of Administration: The route of administration can significantly impact drug exposure. Intraperitoneal (i.p.) injection has been successfully used for this compound and its derivatives in mouse models.[4][7]
Issue 3: Concerns about Off-Target Effects and Toxicity
Q: Are there any known off-target effects or toxicity associated with this compound?
A: this compound has been reported to have a high selectivity index, with no significant cytotoxicity observed at concentrations well above its effective dose in vitro.[3][6] In vivo studies with this compound at effective doses did not show apparent toxicity in mice.[2] Furthermore, a derivative of this compound, BDGR-4, showed no appreciable toxicity in mice at doses up to 25 mg/kg/day, as evaluated by clinical chemistry indicators.[8] However, as with any experimental compound, it is crucial to include appropriate control groups to monitor for any potential adverse effects in your animal model.
Quantitative Data Summary
Table 1: In Vitro Activity and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| VEEV TC-83 CPE IC50 | 32 nM | [1] |
| VEEV V3526 CPE IC50 | 20 nM | [1] |
| VEEV Wild Type CPE IC50 | 42 nM | [1] |
| Cytotoxicity (CC50) | > 50 µM | [3][6] |
| Solubility in PBS (pH 7.4) | 40.4 µg/mL (110.0 µM) | [3] |
| Solubility in DMEM + 10% FBS | 13.1 µg/mL (35.7 µM) | [3] |
Table 2: In Vivo Efficacy of this compound and a Key Derivative
| Compound | Animal Model | Virus Strain | Dose | Efficacy | Reference |
| This compound | Mouse | VEEV | 50 mg/kg | 100% protection | [2] |
| BDGR-4 | C3H/HeN Mouse | VEEV TC-83 | 25 mg/kg/day (BID) | Complete protection | [7] |
| BDGR-4 | BALB/c Mouse | VEEV TrD | 25 mg/kg/day (BID) | 100% protection (prophylactic) | [7] |
| BDGR-4 | BALB/c Mouse | VEEV TrD | 25 mg/kg/day (BID) | 90% protection (therapeutic, 48h post-infection) | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in a Mouse Model
This protocol is a general guideline based on published studies and should be adapted to specific experimental needs and institutional guidelines.
-
Animal Model:
-
C3H/HeN or BALB/c mice, 5-6 weeks old.[7]
-
-
Virus Strain:
-
Venezuelan Equine Encephalitis Virus (VEEV), e.g., TC-83 or Trinidad Donkey (TrD) strain.[7]
-
-
This compound Formulation:
-
Prepare a vehicle solution of 21.4% PEG400, 8.6% Kolliphor RH40, and 70% sterile water.[7]
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 25 mg/kg dose in a 20g mouse with a 200 µL injection volume, the concentration would be 2.5 mg/mL).
-
Vortex or sonicate until the compound is fully dissolved. Prepare fresh on the day of injection.
-
-
Administration:
-
Administer the this compound formulation via intraperitoneal (i.p.) injection.[7]
-
For a twice-daily (BID) dosing regimen, administer injections approximately 12 hours apart.
-
-
Experimental Design (Example Prophylactic Study):
-
Randomly assign mice to treatment and control groups.
-
Administer the first dose of this compound or vehicle control 2 hours prior to viral challenge.[7]
-
Challenge mice with a lethal dose of VEEV via the desired route (e.g., subcutaneous).
-
Continue treatment for a predetermined period (e.g., 5-8 days).[7]
-
Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for at least 14-21 days post-infection.
-
All animal experiments must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting VEEV replication.
Caption: General workflow for in vivo efficacy testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of a this compound Derivative against Venezuelan and Eastern Equine Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of a this compound derivative against Venezuelan and eastern equine encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating ML336-induced cellular stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ML336, a potent and specific inhibitor of Venezuelan Equine Encephalitis Virus (VEEV) replication. The primary focus of this resource is to address potential issues related to cellular stress that may be encountered during in vitro experiments.
Overview of this compound's Mechanism and Specificity
This compound is a benzamidine compound that demonstrates highly effective antiviral activity against VEEV.[1][2] Its primary mechanism of action is the inhibition of viral RNA synthesis.[1][3][4][5] This is achieved through interaction with the viral replicase complex, with evidence pointing towards the non-structural proteins nsP2 and nsP4 as key targets.[1][2][6] A significant characteristic of this compound is its high specificity for VEEV; it shows minimal to no effect on host cell RNA synthesis and is not effective against other alphaviruses, such as Chikungunya virus (CHIKV).[1][3][4][5][7] Notably, multiple studies have reported low cytotoxicity in cell culture, with cytotoxic concentrations (CC50) being significantly higher than the effective antiviral concentrations (EC50).[2][4][5][7][8]
Troubleshooting Guide: Investigating Unexpected Cellular Stress
While this compound is characterized by its low cytotoxicity, unexpected cellular stress or cell death may arise in experimental settings. This guide provides a systematic approach to troubleshooting these observations.
Question: I am observing significant cytotoxicity in my cell cultures treated with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity can stem from several factors. Follow these steps to identify the source of the issue:
-
Verify Compound Concentration: High concentrations of any compound can lead to off-target effects and cytotoxicity. Ensure your final experimental concentrations are within the recommended range.
-
Assess Compound Purity and Solvent Effects:
-
Ensure the purity of your this compound stock. Impurities from synthesis or degradation can be cytotoxic.
-
Evaluate the final concentration of the solvent (e.g., DMSO) in your culture medium. High solvent concentrations can induce cellular stress. It is advisable to run a solvent-only control.
-
-
Incorporate Proper Controls:
-
Uninfected, untreated cells: To assess baseline cell health.
-
Uninfected, this compound-treated cells: To determine the direct cytotoxic effect of the compound at the concentrations used.
-
VEEV-infected, untreated cells: To measure the cytopathic effect (CPE) of the virus itself.
-
VEEV-infected, this compound-treated cells: Your experimental condition.
-
-
Consider Cell Line Sensitivity: While this compound has shown low cytotoxicity in commonly used cell lines like Vero 76 and BHK-21, novel or particularly sensitive cell lines might exhibit a different response.[2][9] A dose-response experiment in your specific cell line is recommended to determine the CC50.
-
Evaluate Experimental Duration: Extended exposure to any chemical agent can increase the likelihood of cytotoxic effects. Correlate the timing of observed cytotoxicity with your experimental timeline.
Frequently Asked Questions (FAQs)
Q1: What are the typical effective (EC50) and cytotoxic (CC50) concentrations for this compound?
A1: The EC50 of this compound against various VEEV strains is consistently in the low nanomolar range, while its CC50 is generally above 50 µM. This provides a large therapeutic window.
| Parameter | Virus Strain/Cell Line | Value | Reference |
| EC50 | VEEV TC-83 | 32 nM | [1][7] |
| EC50 | VEEV V3526 | 20 nM | [10] |
| EC50 | VEEV Trinidad Donkey (Wild Type) | 42 nM | [10] |
| IC50 (RNA Synthesis Inhibition) | VEEV TC-83 | 1.1 nM | [1][3][4][5] |
| CC50 (Cytotoxicity) | Vero 76 Cells | > 50 µM | [2][4][7][8] |
Q2: Does this compound induce common cellular stress pathways like the Unfolded Protein Response (UPR) or oxidative stress?
A2: The current body of literature does not indicate that this compound directly induces significant UPR or oxidative stress at its effective antiviral concentrations. Viral infection itself is a potent inducer of these pathways.[11][12][13] Therefore, it is crucial to differentiate between virus-induced stress and compound-induced stress. If you suspect UPR or oxidative stress, you should include uninfected, this compound-treated controls to isolate the effect of the compound.
Q3: How can I confirm that the cellular stress I'm observing is not simply a result of VEEV infection?
A3: A "time of addition" assay is a valuable experiment. In this assay, this compound is added at different time points post-infection.[2] If this compound effectively reduces viral replication, you should observe a corresponding decrease in the virus-induced cytopathic effect (CPE) compared to untreated infected cells. If cells treated with this compound still undergo stress or death at a rate similar to untreated infected cells (despite a reduction in viral titer), it may suggest a compound-specific effect that warrants further investigation with uninfected controls.
Experimental Protocols
1. Cytotoxicity Assay (using CellTiter-Glo®)
This protocol is adapted from methodologies used to assess this compound-related cytotoxicity.[9]
-
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
-
Methodology:
-
Seed Vero 76 cells (or your cell line of interest) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" (no compound) and a solvent control.
-
Incubate for the duration of your typical experiment (e.g., 48-72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the "cells only" control and calculate the CC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Viral Titer Reduction Assay
This protocol measures the ability of this compound to inhibit the production of infectious virus particles.[2][9]
-
Objective: To quantify the reduction in viral titer in the presence of this compound.
-
Methodology:
-
Seed host cells (e.g., Vero 76) in 12-well plates and incubate overnight.
-
Infect the cells with VEEV at a specific multiplicity of infection (MOI), for example, 0.05.[9]
-
After a 1-hour adsorption period, wash the cells with PBS to remove unattached virus.
-
Add fresh culture medium containing a fixed concentration of this compound (e.g., 1 µM or 5 µM) or a vehicle control.[2][9]
-
Incubate for a defined period (e.g., 18-24 hours).
-
Harvest the supernatant, which contains the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay.
-
Compare the viral titer from this compound-treated wells to the vehicle-treated wells to calculate the log reduction.
-
Signaling and Experimental Workflow Diagrams
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of a this compound Derivative against Venezuelan and Eastern Equine Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Therapeutic Modulation of Virus-Induced Oxidative Stress via the Nrf2-Dependent Antioxidative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune regulation of the unfolded protein response at the mucosal barrier in viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
ML336 Technical Support Center: Strategies for Preventing Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of ML336 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on the experimental requirements. For creating stock solutions, DMSO is commonly used. For aqueous buffers, it's important to consider this compound's solubility. Its aqueous solubility in phosphate-buffered saline (PBS) at pH 7.4 is approximately 40.4 µg/mL (110.0 µM).[1] In cell culture media like DMEM with 10% FBS, the solubility is lower, around 13.1 µg/mL (35.7 µM).[1]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C, where they are stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[2] It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: Is this compound stable in aqueous solutions?
A3: this compound exhibits good stability in aqueous solutions. In a 48-hour study in PBS (pH 7.4) with 1% DMSO at room temperature, over 95% of the compound remained intact. In a 50% PBS/acetonitrile solution, stability was also high, with over 90% remaining after 48 hours.[1]
Q4: Does this compound react with other common reagents in my experiments?
A4: this compound was evaluated for its susceptibility to nucleophilic addition by treating it with dithiothreitol (DTT). The results showed no adduct formation or degradation in the presence of a 5-fold concentration of DTT over 8 hours, indicating good chemical stability under these conditions.[1]
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my cell culture media.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the specific medium being used.
-
Solution:
-
Review the concentration of this compound being used. The solubility in DMEM with 10% FBS is approximately 35.7 µM.[1]
-
Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits.
-
Consider preparing a more dilute stock solution or adding the this compound to the media with vigorous mixing.
-
Issue: My this compound appears to be inactive or shows reduced potency in my VEEV inhibition assay.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles.
-
Solution 1: Always store this compound stock solutions at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2] Prepare single-use aliquots to avoid freeze-thaw cycles.[2]
-
Possible Cause 2: Degradation in Solution. Although generally stable, prolonged incubation in certain conditions might lead to degradation.
-
Solution 2: Prepare fresh dilutions of this compound in your experimental buffer or media shortly before use.
-
Possible Cause 3: Resistance Development. Viral populations can develop resistance to antiviral compounds.
-
Solution 3: If you are passaging the virus in the presence of this compound, consider sequencing the viral genome to check for mutations in the nsP2 and nsP4 genes, which are the known targets of this compound.[3][4][5]
Data Summary
Table 1: Solubility and Stability of this compound
| Parameter | Condition | Result | Reference |
| Aqueous Solubility | Phosphate Buffered Saline (PBS), pH 7.4, 23°C | 40.4 µg/mL (110.0 µM) | [1] |
| Solubility in Media | DMEM with 10% FBS and 1x Pen/Strep | 13.1 µg/mL (35.7 µM) | [1] |
| Stock Solution Stability | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] | |
| Aqueous Stability (48h) | 10 µM in PBS, pH 7.4 (1% DMSO) at RT | >95% remaining | [1] |
| Chemical Stability (8h) | 10 µM in PBS with 50 µM DTT at RT | No adducts or degradation observed | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use vials. e. Store the aliquots at -80°C for up to 6 months.[2]
Protocol 2: VEEV In Vitro RNA Synthesis Assay
This assay is adapted from Barton et al. (1991) and is used to assess the direct inhibitory effect of this compound on viral RNA synthesis.[3]
-
Enrichment of VEEV Replicase Complexes: a. Infect cells (e.g., BHK-21) with VEEV TC-83 at a multiplicity of infection (MOI) of 10 and incubate for 6 hours. b. Wash the cells with ice-cold, sterile PBS. c. Incubate the cells in hypotonic RS buffer (10 mM NaCl, 10 mM Tris-HCl, pH 7.8) with a protease inhibitor cocktail on ice for 15 minutes. d. Homogenize the cells using a Dounce homogenizer. e. Centrifuge at 900 x g for 10 minutes at 4°C to remove nuclei. f. The resulting pellet (P15 fraction), enriched with VEEV replicase complexes, is resuspended in RS buffer with 15% glycerol and stored at -80°C.[3]
-
In Vitro RNA Synthesis Reaction: a. Combine 10 µL of the P15 fraction with various concentrations of this compound or DMSO (vehicle control). b. Initiate the reaction by adding a reaction mixture containing ribonucleotides, including a radiolabeled nucleotide (e.g., [α-33P]-CTP), to label the newly synthesized viral RNA. c. Incubate the reaction at the optimal temperature for VEEV RNA synthesis. d. Stop the reaction and isolate the total RNA. e. Analyze the labeled RNA by gel electrophoresis and autoradiography to visualize the genomic and subgenomic viral RNAs and quantify the inhibitory effect of this compound.[3]
Visualizations
References
- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML336 Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ML336, a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV) replication. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound inhibits VEEV replication by targeting the viral RNA synthesis process.[1][2] Evidence suggests that it directly interacts with the viral replicase complex, which is composed of non-structural proteins (nsPs).[1] Specifically, mutations conferring resistance to this compound have been identified in nsP2 and nsP4, indicating these are likely components of the direct target.[1][3][4]
Q2: What are the reported potency values (IC50/EC50) for this compound?
A2: The potency of this compound has been characterized in various assays. Key reported values are summarized in the table below. It is important to note that values can vary depending on the specific VEEV strain, cell line, and assay conditions used.
| Assay Type | VEEV Strain | Cell Line | Potency (IC50/EC50) | Reference |
| Cytopathic Effect (CPE) | TC-83 | Vero 76 | 32 nM | [4][5] |
| Cytopathic Effect (CPE) | V3526 | Vero 76 | 20 nM | [4][5] |
| Cytopathic Effect (CPE) | Trinidad donkey (wild type) | Vero 76 | 42 nM | [4][5] |
| Viral RNA Synthesis Inhibition | TC-83 | BHK-21 | 1.1 nM | [1] |
| Viral Titer Reduction | TC-83 | Vero 76 | >7.2 log reduction at 1 µM | [3][4] |
Q3: What is the known selectivity of this compound?
A3: this compound demonstrates high selectivity for VEEV. It shows significantly weaker activity against the Old World alphavirus, Chikungunya virus (CHIKV), with an IC50 greater than 4 µM in RNA synthesis inhibition assays.[1] In terms of host cell toxicity, this compound has a low cytotoxicity profile, with a CC50 greater than 50 µM in Vero 76 cells.[3][4] One study noted inhibition of the human norepinephrine transporter with 91% inhibition at a high concentration of 10 µM.[3]
Q4: What are the solubility and stability properties of this compound?
A4: Understanding the solubility and stability of this compound is crucial for consistent experimental results.
| Solvent/Medium | Solubility | Reference |
| PBS (pH 7.4) | 40.4 µg/mL (110.0 µM) | [3] |
| DMEM with 10% FBS & 1x Pen/Strep | 13.1 µg/mL (35.7 µM) | [3] |
| DMF | 20 mg/mL | [6] |
| DMSO | 10 mg/mL | [6] |
| Ethanol | 0.2 mg/mL | [6] |
This compound has demonstrated good chemical stability, with nearly 99% of the parent compound remaining after 8 hours in the presence of dithiothreitol (DTT).[3] Stock solutions are typically stable for at least 4 years when stored appropriately.[6] For working solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors. This guide addresses common issues encountered when working with this compound.
Issue 1: Higher than expected IC50/EC50 values or lack of inhibitory effect.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation: this compound has limited aqueous solubility. | - Ensure the final concentration of this compound in your assay medium does not exceed its solubility limit (35.7 µM in DMEM with 10% FBS).- Visually inspect solutions for any signs of precipitation.- Prepare fresh dilutions from a DMSO stock for each experiment. |
| Compound Degradation: Improper storage or handling. | - Store stock solutions at -80°C in aliquots to minimize freeze-thaw cycles.- Protect from light where possible. |
| Cell Health and Density: Suboptimal cell conditions can affect viral replication and compound efficacy. | - Regularly monitor cell morphology and ensure cells are in the logarithmic growth phase at the time of the experiment.- Optimize cell seeding density to avoid over-confluence or under-confluence, which can impact results.- Perform routine testing for mycoplasma contamination. |
| Viral Titer Variability: Inconsistent viral input can lead to variable results. | - Use a well-characterized and titered viral stock.- Aliquot viral stocks to avoid repeated freeze-thaw cycles.- Perform a viral titration with each experiment to confirm the multiplicity of infection (MOI). |
| Assay Conditions: Variations in incubation times, temperature, or reagents. | - Standardize all incubation times and maintain a consistent temperature (37°C) and CO2 level (5%).- Use consistent lots of reagents (e.g., serum, media) or test new lots before use in critical experiments. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors: Inaccurate dispensing of compound, cells, or virus. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure proper mixing of all components. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the plate perimeter. | - Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.- Avoid using the outer wells for experimental samples if edge effects are significant. |
| Incomplete Compound Mixing: Poor distribution of this compound in the assay well. | - After adding the compound, gently mix the plate on a plate shaker or by gentle tapping. |
Issue 3: Evidence of cytotoxicity at expected therapeutic concentrations.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).- Include a vehicle control (DMSO only) to assess solvent toxicity. |
| Cell Line Sensitivity: The specific cell line used may be more sensitive to the compound or vehicle. | - Determine the CC50 of this compound in your specific cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo). |
Experimental Protocols
1. VEEV Cytopathic Effect (CPE) Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death.
-
Cell Plating: Seed Vero 76 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium (e.g., DMEM with 2% FBS).
-
Infection and Treatment:
-
Aspirate the growth medium from the cells.
-
Add the diluted this compound to the wells.
-
Infect the cells with VEEV (e.g., TC-83 strain) at a predetermined MOI.
-
Include appropriate controls: cells only, cells + virus (no compound), and cells + vehicle (no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Readout: Assess cell viability using a suitable method, such as crystal violet staining or a commercially available viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
2. Viral RNA Synthesis Inhibition Assay (Metabolic Labeling)
This assay directly measures the inhibition of viral RNA synthesis.
-
Cell Plating and Infection: Seed BHK-21 cells and infect with VEEV (e.g., TC-83 strain) at a high MOI (e.g., 10).
-
Treatment: At a specific time post-infection (e.g., 6 hours), add varying concentrations of this compound.
-
Metabolic Labeling: Add ³H-uridine to the medium and incubate for a defined period (e.g., 2 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA.
-
Quantification: Measure the incorporation of ³H-uridine into the RNA using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of RNA synthesis inhibition against the log of the this compound concentration.
Visualizing Experimental Logic and Pathways
This compound Mechanism of Action in VEEV Replication
Caption: Proposed mechanism of this compound, inhibiting the VEEV replicase complex.
Troubleshooting Logic for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting variable this compound experimental results.
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to ML336 and Other VEEV Inhibitors for Researchers
This guide provides a detailed comparison of the Venezuelan Equine Encephalitis Virus (VEEV) inhibitor ML336 with other notable antiviral compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on inhibitor performance, outlines detailed methodologies for key assays, and visualizes relevant biological pathways.
Introduction
Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus, poses a significant threat to both human and equine health. The potential for aerosol transmission and the severity of neurological disease underscore the urgent need for effective antiviral therapeutics.[1] Currently, there are no FDA-approved vaccines or treatments specifically for VEEV infection in humans.[1] Research efforts have identified several promising inhibitors, including the potent direct-acting antiviral this compound and a range of host-targeting agents. This guide offers an objective comparison of their efficacy and mechanisms of action.
Quantitative Performance of VEEV Inhibitors
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected VEEV inhibitors. Key metrics include the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which measure antiviral potency, and the half-maximal cytotoxic concentration (CC50), which assesses toxicity to host cells. The Selectivity Index (SI), calculated as CC50/IC50, provides a measure of the therapeutic window.
| Inhibitor | Type | Target | VEEV Strain(s) | IC50/EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Direct-Acting | Viral nsP2/nsP4 Replicase Complex | TC-83 | 32 | >50 | >1563 | [2][3] |
| V3526 | 20 | >50 | >2500 | [2][3] | |||
| Trinidad Donkey (Wild Type) | 42 | >50 | >1219 | [2][3] | |||
| RNA Synthesis Inhibition | TC-83 | 1.1 | >50 | >45,454 | [4][5][6] | ||
| CID15997213 | Direct-Acting | Viral nsP2 | TC-83 | 840 | >25 | >30 | [7] |
| Celecoxib | Host-Targeting | COX-2 | TC-83, Trinidad Donkey | Not explicitly defined in nM, but significant titer reduction at µM concentrations | >50 (HMC3 cells) | Not Calculated | [8] |
| Rolipram | Host-Targeting | PDE4 | TC-83, Trinidad Donkey | Not explicitly defined in nM, but significant titer reduction at µM concentrations | >50 (HMC3 cells) | Not Calculated | [8] |
| Tofacitinib | Host-Targeting | JAK1/JAK3 | TC-83, Trinidad Donkey | Not explicitly defined in nM, but significant titer reduction at µM concentrations | >50 (HMC3 cells) | Not Calculated | [8] |
| Tomatidine | Host-Targeting | Host Factor(s) | TC-83 | 2,500 | 175 | 70 | [9] |
| Citalopram HBr | Host-Targeting | Host Factor(s) | TC-83 | 1,000 | >100 (predicted >131) | >100 | [9] |
| Z-VEID-FMK | Host-Targeting | Caspase-6 | TC-83 | 500 | >100 (predicted >99) | >200 | [9] |
Mechanisms of Action and Signaling Pathways
VEEV inhibitors can be broadly categorized as direct-acting antivirals, which target viral components, or host-targeting antivirals, which modulate cellular pathways essential for viral replication or pathogenesis.
This compound: A Direct-Acting Inhibitor of Viral RNA Synthesis
This compound is a potent, first-in-class inhibitor that directly targets the VEEV replication machinery.[3] Resistance mutations have been mapped to the viral non-structural proteins nsP2 and nsP4, which are core components of the viral replicase complex.[4] this compound effectively inhibits the synthesis of all viral RNA species, including the positive-sense genomic RNA, negative-sense template RNA, and subgenomic RNA, without significantly affecting host cell transcription.[4] Its high potency and selectivity make it a leading candidate for further development.
Caption: this compound inhibits VEEV by targeting the viral replicase complex.
Host-Targeting Inhibitors
Several compounds have been identified that inhibit VEEV replication by modulating host cell pathways. This approach can offer broad-spectrum activity and a higher barrier to the development of viral resistance.
-
Anti-Inflammatory Drugs (Celecoxib, Tofacitinib, Rolipram): These FDA-approved drugs reduce VEEV titers by mitigating the host inflammatory response, which can otherwise exacerbate disease pathology.[8]
-
Celecoxib is a selective COX-2 inhibitor that reduces the production of prostaglandins, key mediators of inflammation.[8][10][11]
-
Tofacitinib inhibits the Janus kinase (JAK)-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines.[12][13]
-
Rolipram is a phosphodiesterase 4 (PDE4) inhibitor that increases intracellular cyclic AMP (cAMP) levels, leading to a dampening of inflammatory responses.[14][15]
-
Caption: Host-targeting inhibitors modulate inflammatory pathways.
-
Inhibitors Targeting nsP3-Host Interactions (Tomatidine, Citalopram, Z-VEID-FMK): VEEV non-structural protein 3 (nsP3) interacts with numerous host proteins to facilitate viral replication.[9][16] A screen of compounds predicted to disrupt these interactions identified several with anti-VEEV activity.[9]
-
Tomatidine , a steroidal alkaloid, acts at a post-entry step of the viral life cycle.[17][18] Its precise host target in the context of VEEV inhibition is still under investigation.
-
Citalopram , a selective serotonin reuptake inhibitor (SSRI), and Z-VEID-FMK , a caspase-6 inhibitor, were also identified as inhibitors, suggesting that their targets may play a role in the VEEV life cycle, though their antiviral mechanisms are not fully elucidated.[9][19][20]
-
Caption: Inhibitors targeting the VEEV nsP3-host protein interactome.
Experimental Protocols
Standardized assays are critical for the evaluation and comparison of antiviral compounds. Below are detailed methodologies for key experiments cited in VEEV inhibitor research.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero 76 cells) in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1-2 hours). Subsequently, infect the cells with a known multiplicity of infection (MOI) of VEEV.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the IC50 value, which is the compound concentration that inhibits CPE by 50% compared to the untreated virus control.
Viral Titer Reduction (Plaque) Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of an inhibitor.[21][22]
-
Cell Seeding: Seed cells in 6- or 12-well plates to form a confluent monolayer.[23]
-
Infection and Treatment: Pre-treat cells with the test compound. Infect the cells with VEEV for 1-2 hours. After infection, remove the virus inoculum and add fresh media containing the test compound.
-
Supernatant Collection: At a specific time point post-infection (e.g., 24 hours), collect the cell culture supernatant, which contains progeny virions.
-
Plaque Assay:
-
Perform 10-fold serial dilutions of the collected supernatants.
-
Infect fresh confluent cell monolayers with these dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[22]
-
Incubate for 2-3 days until visible plaques (zones of cell death) form.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL). Compare the titers from compound-treated samples to the vehicle control to determine the log reduction in viral titer.
Viral RNA Synthesis Inhibition Assay
This assay directly measures the effect of a compound on the replication of the viral genome.[4]
-
Cell Culture and Infection: Plate cells and infect with VEEV as described above.
-
Metabolic Labeling: At a time when viral RNA synthesis is active (e.g., 6-8 hours post-infection), add the test compound along with a radiolabeled nucleoside analog (e.g., [3H]-uridine) or a non-radioactive analog that can be detected later.
-
RNA Extraction: After a 2-hour incubation with the label, lyse the cells and extract the total RNA.
-
Quantification:
-
For radiolabeling, measure the incorporation of the label into the RNA fraction using a scintillation counter.
-
Alternatively, use strand-specific quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of specific viral RNA species (genomic, anti-genomic, subgenomic).
-
-
Data Analysis: Determine the compound concentration that inhibits viral RNA synthesis by 50% (IC50) relative to the untreated control.
Conclusion
This compound stands out as a highly potent and selective direct-acting inhibitor of VEEV, targeting the viral replicase complex with nanomolar efficacy.[4] Its favorable in vitro profile makes it a strong candidate for therapeutic development.[3] In parallel, the exploration of host-targeting inhibitors offers a complementary strategy. Compounds like celecoxib, tofacitinib, and others demonstrate that modulating host inflammatory and signaling pathways can effectively reduce viral replication.[8][9] This approach may provide broad-spectrum activity against multiple alphaviruses and presents a higher genetic barrier to resistance. Future research should focus on direct, head-to-head comparisons of these lead candidates in advanced cell culture and in vivo models to fully assess their therapeutic potential against VEEV.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. ard.bmj.com [ard.bmj.com]
- 13. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Venezuelan equine encephalitis virus non-structural protein 3 (nsP3) interacts with RNA helicases DDX1 and DDX3 in infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tomatidine reduces Chikungunya virus progeny release by controlling viral protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tomatidine, a natural steroidal alkaloid shows antiviral activity towards chikungunya virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. bio-techne.com [bio-techne.com]
- 21. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of plaque assay methods for alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inactivation of Venezuelan Equine Encephalitis Virus Genome Using Two Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Antiviral Compounds ML336 and BDGR-4 Against Encephalitic Alphaviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral efficacy of ML336 and its derivative, BDGR-4, against encephalitic alphaviruses, primarily focusing on Venezuelan Equine Encephalitis Virus (VEEV). The information is compiled from various in vitro and in vivo studies to support research and development efforts in antiviral therapeutics.
At a Glance: this compound vs. BDGR-4
| Feature | This compound | BDGR-4 |
| Primary Target | Venezuelan Equine Encephalitis Virus (VEEV) | Venezuelan Equine Encephalitis Virus (VEEV), Eastern Equine Encephalitis Virus (EEEV) |
| Mechanism of Action | Inhibition of viral RNA synthesis via interaction with the viral replicase complex (targeting nsP2 and nsP4).[1][2] | Presumed to be the same as this compound, targeting the viral polymerase nsP4. |
| Key Advantage | First-in-class potent inhibitor of VEEV replication.[3][4] | Improved solubility and microsomal stability compared to this compound. |
| Development Stage | Preclinical | Preclinical |
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and BDGR-4 against VEEV.
In Vitro Efficacy
| Compound | Virus Strain | Assay | IC50 / EC50 (nM) | Viral Titer Reduction | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | VEEV TC-83 | CPE | 32[5][6] | >7.2 log at 5 µM | >50 µM[4] | >1500[4] |
| VEEV V3526 | CPE | 20[5] | - | >50 µM | >2500 | |
| VEEV Trinidad Donkey (Wild Type) | CPE | 42[5] | - | >50 µM | >1190 | |
| VEEV TC-83 | RNA Synthesis | 1.1[7] | - | - | - | |
| BDGR-4 | VEEV TC-83 | CPE | 47 | >6.2 log | Not specified | Not specified |
CPE: Cytopathic Effect
In Vivo Efficacy (Mouse Models)
| Compound | Virus Challenge | Mouse Strain | Dosing Regimen | Survival Rate |
| This compound | VEEV TrD (s.c.) | BALB/c | 12.5 mg/kg, BID, 8 days (prophylactic) | 100% |
| BDGR-4 | VEEV TrD (s.c.) | BALB/c | 12.5 mg/kg, BID, 8 days (prophylactic) | 100% |
| VEEV TrD (s.c.) | BALB/c | 12.5 mg/kg, BID, 8 days (therapeutic, initiated 24h post-infection) | 100% | |
| VEEV TrD (s.c.) | BALB/c | 12.5 mg/kg, BID, 8 days (therapeutic, initiated 48h post-infection) | 90%[8] | |
| EEEV (s.c.) | C57BL/6 | Not specified | 90% |
s.c.: subcutaneous; BID: twice daily
Mechanism of Action: Inhibition of Viral RNA Synthesis
This compound and its derivatives act by inhibiting the replication of the viral RNA genome. This is achieved through the targeting of the viral non-structural proteins (nsPs), which form the replicase complex. Specifically, resistance mutations to this compound have been mapped to nsP2 and nsP4, with nsP4 being the viral RNA-dependent RNA polymerase.[1][2] This targeted inhibition of viral RNA synthesis prevents the production of new viral particles without significantly affecting host cell transcription.[1][2]
Caption: Mechanism of action of this compound and BDGR-4 in inhibiting VEEV replication.
Experimental Protocols
In Vitro: Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC50).
Methodology:
-
Cell Seeding: Vero 76 cells are seeded in 96-well plates and incubated overnight to form a monolayer.
-
Compound Preparation: A serial dilution of the test compound (this compound or BDGR-4) is prepared.
-
Infection: The cell culture medium is removed, and cells are infected with VEEV at a specific multiplicity of infection (MOI).
-
Treatment: The diluted compounds are added to the infected cells. Control wells with no virus (cell control) and virus with no compound (virus control) are included.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C with 5% CO2.
-
Quantification of CPE: Cell viability is assessed using a reagent that measures ATP content (e.g., CellTiter-Glo®). The luminescence signal is proportional to the number of viable cells.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for a typical Cytopathic Effect (CPE) assay.
In Vivo: Mouse Efficacy Studies
These studies evaluate the prophylactic and therapeutic efficacy of the compounds in a lethal VEEV infection model.
Methodology:
-
Animal Model: BALB/c mice are used for VEEV TrD challenge studies.
-
Compound Formulation: this compound or BDGR-4 is formulated in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Challenge: Mice are challenged with a lethal dose of VEEV TrD via subcutaneous injection.
-
Treatment Regimen:
-
Prophylactic: The compound is administered at a specific dose (e.g., 12.5 mg/kg) twice daily, starting shortly before the viral challenge and continuing for a set period (e.g., 8 days).
-
Therapeutic: The compound administration begins at a specified time point after the viral challenge (e.g., 24 or 48 hours) and continues for a defined duration.
-
-
Monitoring: Mice are monitored daily for signs of illness, weight loss, and survival for a period of 21 days.
-
Data Analysis: Survival curves are generated and compared between treated and untreated (vehicle control) groups.
Summary and Conclusion
Both this compound and BDGR-4 demonstrate potent antiviral activity against VEEV. This compound established the initial proof-of-concept with a novel mechanism of action targeting the viral replicase complex. BDGR-4, a derivative of this compound, shows comparable in vitro and in vivo efficacy with the added benefits of improved solubility and microsomal stability, making it a promising candidate for further preclinical development. The high survival rates observed in mouse models, even when treatment is initiated 48 hours post-infection, underscore the therapeutic potential of this class of compounds against pathogenic alphaviruses.
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [worldwide.promega.com]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Comparative Efficacy of ML336 in Primary Cells: A Potent Inhibitor of Venezuelan Equine Encephalitis Virus
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the antiviral activity of ML336 against Venezuelan Equine Encephalitis Virus (VEEV), with a focus on its validation in primary cells and comparison with alternative antiviral compounds.
This guide provides a comprehensive analysis of the antiviral compound this compound, specifically targeting its efficacy against the Venezuelan Equine Encephalitis Virus (VEEV). A significant body of in vitro and in vivo research has highlighted this compound as a potent and specific inhibitor of VEEV replication.[1] This document summarizes the key experimental data, outlines the methodologies for its validation, and compares its performance against other antiviral agents, providing a critical resource for researchers in the field of antiviral drug development.
Mechanism of Action: Targeting Viral RNA Synthesis
This compound exerts its antiviral activity by directly interfering with the viral replication machinery.[1][2][3] Specifically, it inhibits the synthesis of viral RNA by targeting the viral replicase complex.[1][2][3] Resistance mutations to this compound have been mapped to the viral nonstructural proteins nsP2 and nsP4, which are key components of the RNA-dependent RNA polymerase complex.[1] this compound has been shown to inhibit the synthesis of all VEEV RNA species, including the positive-sense genomic RNA, the negative-sense template RNA, and the subgenomic RNA.[1] Notably, this inhibition of viral RNA synthesis occurs without significantly affecting host cell transcription, indicating a high degree of specificity for the viral target.[1][2][3]
Caption: Mechanism of action of this compound in the VEEV replication cycle.
Comparative Antiviral Activity and Cytotoxicity
This compound has demonstrated potent antiviral activity against multiple strains of VEEV in various cell-based assays. While much of the initial characterization was performed in cell lines such as Vero (African green monkey kidney) and BHK (baby hamster kidney) cells, subsequent studies have evaluated derivatives of this compound in primary human neuronal cells, providing crucial validation of its potential efficacy in a more physiologically relevant system. The following tables summarize the available quantitative data for this compound and compare it with other antiviral compounds that have been tested against VEEV.
Table 1: Antiviral Activity of this compound and Comparators against VEEV in Cell Lines
| Compound | Virus Strain | Cell Line | EC50 | Citation(s) |
| This compound | VEEV TC-83 | Vero 76 | 32 nM | [1] |
| This compound | VEEV V3526 | Vero 76 | 20 nM | [4] |
| This compound | VEEV Trinidad Donkey | Vero 76 | 42 nM | [4] |
| Favipiravir (T-705) | VEEV | Vero E6 | 49 µg/mL (~312 µM) | [5] |
| Ribavirin | VEEV | Vero | ~8-12 µg/mL (~33-49 µM) | [6] |
Table 2: Cytotoxicity of this compound and Comparators in Cell Lines
| Compound | Cell Line | CC50 | Citation(s) |
| This compound | Vero 76 | > 50 µM | [7][8] |
| Favipiravir (T-705) | Not specified | Toxic at >6.67 mg/mL | [5] |
| Ribavirin | Vero | > 31.3 µg/mL | [6] |
Note: Data for favipiravir and ribavirin in primary human cells against VEEV is limited in the public domain. The provided data from cell lines may not be directly representative of the efficacy in primary cells.
Experimental Protocols
The validation of this compound's antiviral activity involves several key experimental procedures. The detailed methodologies for these assays are provided below.
Cell Culture and Virus Strains
-
Primary Human Neuronal Cells: Primary human neurons are cultured according to established protocols, typically maintained in specialized neural basal medium supplemented with growth factors.
-
Cell Lines: Vero 76 and BHK-21 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Virus: VEEV strains (e.g., TC-83, V3526, Trinidad Donkey) are propagated in a suitable cell line, and viral titers are determined by plaque assay.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound, which is the concentration that inhibits the virus-induced cell death by 50%.
-
Seed cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with VEEV at a specific multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Calculate the EC50 values from the dose-response curves.
Viral Titer Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.
-
Infect cells with VEEV in the presence of various concentrations of the test compound.
-
After a defined incubation period (e.g., 24 hours), collect the culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay on a fresh monolayer of susceptible cells.
-
The reduction in viral titer is expressed as a log10 decrease compared to the untreated control.
Cytotoxicity Assay
This assay measures the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces cell viability by 50%.
-
Seed cells in 96-well plates and incubate overnight.
-
Add serial dilutions of the test compound to the cells (without virus).
-
Incubate for the same duration as the antiviral assays.
-
Measure cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Calculate the CC50 from the dose-response curves.
Caption: General experimental workflow for evaluating antiviral efficacy.
Conclusion
This compound is a highly potent and selective inhibitor of Venezuelan Equine Encephalitis Virus replication. Its mechanism of action, the inhibition of the viral RNA replicase complex, is well-characterized. While extensive data from cell lines demonstrates its low nanomolar efficacy and low cytotoxicity, the evaluation of this compound derivatives in primary human neuronal cells provides strong evidence for its potential therapeutic utility in a clinically relevant context. Further direct testing of this compound in various primary human cell types is warranted to fully validate its antiviral profile. Compared to other antivirals like favipiravir and ribavirin, this compound exhibits significantly greater potency in in vitro models. These findings underscore the promise of this compound as a lead compound for the development of effective therapeutics against VEEV.
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
ML336: A Potent Inhibitor of Venezuelan Equine Encephalitis Virus (VEEV) Replication Across Multiple Strains
For Immediate Release
A comprehensive analysis of available data reveals that the small molecule inhibitor, ML336, demonstrates significant efficacy against multiple strains of the Venezuelan equine encephalitis virus (VEEV), a mosquito-borne alphavirus capable of causing severe neurological disease in humans and equids. This guide synthesizes key findings on this compound's antiviral activity, mechanism of action, and provides detailed experimental methodologies for researchers in virology and drug development.
Potent In Vitro Efficacy Against Diverse VEEV Strains
This compound exhibits potent antiviral activity in the low nanomolar range against several VEEV strains. In cytopathic effect (CPE) assays, this compound effectively protected cells from virus-induced death with IC50 values of 32 nM for the TC-83 vaccine strain, 20 nM for the V3526 strain, and 42 nM for the wild-type Trinidad donkey (TrD) strain.[1] Furthermore, at a concentration of 5 µM, this compound was shown to reduce VEEV titers by more than 7.2 logs, indicating a profound inhibition of viral replication.[2]
The antiviral activity of this compound is highly specific to VEEV. In comparative studies, this compound showed significantly weaker activity against the Old World alphavirus, Chikungunya virus (CHIKV), with an IC50 greater than 4 µM.[2][3] This specificity suggests a targeted interaction with VEEV-specific viral components.
| VEEV Strain | Assay Type | Measurement | Value (nM) |
| TC-83 | Cytopathic Effect (CPE) | IC50 | 32[1] |
| V3526 | Cytopathic Effect (CPE) | IC50 | 20[1] |
| Trinidad Donkey (Wild Type) | Cytopathic Effect (CPE) | IC50 | 42[1] |
| TC-83 | RNA Synthesis Inhibition | IC50 | 1.1[2][3] |
Table 1: In Vitro Efficacy of this compound Against Various VEEV Strains. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against different VEEV strains as determined by cytopathic effect (CPE) and RNA synthesis inhibition assays.
Mechanism of Action: Targeting the Viral RNA Replicase
This compound exerts its antiviral effect by directly inhibiting viral RNA synthesis.[2][3] The compound targets the viral replicase complex, a critical component for the amplification of the viral genome.[2] Specifically, resistance to this compound has been mapped to mutations in the non-structural proteins nsP2 and nsP4, which are key components of the replicase machinery.[4] This targeted inhibition of viral RNA synthesis prevents the production of new viral genomes and subgenomic RNAs, ultimately halting the replication cycle.
Figure 1: VEEV Replication Cycle and this compound Inhibition. This diagram illustrates the key steps in the VEEV replication cycle within a host cell and highlights the inhibitory action of this compound on the viral replicase complex.
Experimental Protocols
Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed Vero 76 cells in a 96-well plate at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Add the diluted compound to the cell monolayers. Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus or compound).
-
Infection: Infect the cells with the desired VEEV strain at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
-
Cell Seeding: Seed a confluent monolayer of Vero cells in 6-well or 12-well plates.
-
Compound and Virus Incubation: Pre-incubate a known titer of VEEV with serial dilutions of this compound for a specified time.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.
-
Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
RNA Synthesis Inhibition Assay
This assay directly measures the effect of the compound on viral RNA production.
-
Infection: Infect cells with a high MOI of VEEV.
-
Compound Treatment: At a specific time post-infection (e.g., 2-4 hours), add serial dilutions of this compound.
-
Metabolic Labeling: Add a radiolabeled RNA precursor (e.g., [3H]-uridine) to the culture medium.
-
RNA Extraction: After an incubation period, lyse the cells and extract the total RNA.
-
Quantification: Measure the incorporation of the radiolabel into the RNA using a scintillation counter.
-
Data Analysis: Determine the IC50 for RNA synthesis inhibition by comparing the level of radiolabel incorporation in treated versus untreated infected cells.
Figure 2: Workflow of Key Antiviral Assays. This diagram outlines the sequential steps involved in the Cytopathic Effect (CPE), Plaque Reduction, and RNA Synthesis Inhibition assays used to evaluate the efficacy of antiviral compounds like this compound.
Conclusion
This compound is a potent and specific inhibitor of VEEV replication, effective against multiple viral strains. Its mechanism of action, targeting the viral RNA replicase complex, makes it a promising candidate for further preclinical and clinical development. The experimental protocols provided herein offer a foundation for researchers to further investigate the antiviral properties of this compound and other potential therapeutic agents against VEEV.
References
- 1. Inactivation of Venezuelan Equine Encephalitis Virus Genome Using Two Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 4. protocols.io [protocols.io]
Comparative Analysis of ML336 and Ribavirin for the Treatment of Venezuelan Equine Encephalitis Virus (VEEV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiviral compounds ML336 and ribavirin for the treatment of Venezuelan equine encephalitis virus (VEEV). The information presented is collated from preclinical research and aims to inform researchers and drug development professionals on the efficacy, mechanism of action, and experimental considerations for these two molecules.
Executive Summary
Venezuelan equine encephalitis virus (VEEV) is a mosquito-borne alphavirus that can cause severe neurological disease in humans.[1][2] Currently, there are no FDA-approved therapeutics specifically for VEEV infection.[1][2] This guide compares this compound, a novel benzamidine-based inhibitor of VEEV, with ribavirin, a broad-spectrum antiviral nucleoside analog.
This compound emerges as a highly potent and specific inhibitor of VEEV replication with a favorable safety profile in preclinical models.[1][3][4] In contrast, ribavirin demonstrates significantly weaker anti-VEEV activity and is associated with mechanisms that can lead to host cell toxicity.[5]
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data for this compound and ribavirin from various in vitro studies. It is important to note that these values were not all generated in head-to-head comparative experiments and may come from different studies using varied experimental conditions.
| Compound | Assay | Cell Line | VEEV Strain(s) | EC50 / IC50 | Citation(s) |
| This compound | Cytopathic Effect (CPE) Assay | Vero 76 | TC-83 | 32 nM | [1][6] |
| CPE Assay | Vero 76 | V3526 | 20 nM | [6] | |
| CPE Assay | Vero 76 | Trinidad donkey (TrD) | 42 nM | [6] | |
| RNA Synthesis Inhibition | - | TC-83 | 1.1 nM | [1][2][3][4] | |
| Ribavirin | CPE Assay | - | VEEV | 126 µM | [5] |
Table 1: Comparative Antiviral Activity against VEEV.
| Compound | Assay | Cell Line | CC50 (Cytotoxicity) | Selectivity Index (SI = CC50/EC50) | Citation(s) |
| This compound | Cell Viability Assay | Vero 76 | > 50 µM | > 1500 | [5][7] |
| Ribavirin | Not specified | - | - | - | - |
Table 2: Comparative Cytotoxicity.
Mechanism of Action
This compound: Targeted Inhibition of Viral RNA Synthesis
This compound is a direct-acting antiviral that specifically targets the VEEV RNA replication machinery.[1][3][4] Its mechanism involves the inhibition of the viral replicase complex, with resistance mutations mapping to the nonstructural proteins nsP2 and nsP4.[1][2] This targeted inhibition prevents the synthesis of both positive- and negative-strand viral RNA, effectively halting viral replication without significantly affecting host cell RNA production.[1][2]
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ML336 and Favipiravir in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, the exploration of novel small molecules with diverse mechanisms of action is paramount to addressing the challenge of emerging and drug-resistant viral infections. This guide provides a detailed, data-driven comparison of two such molecules: ML336, a potent inhibitor of the Venezuelan equine encephalitis virus (VEEV), and favipiravir, a broad-spectrum antiviral approved for influenza in Japan and investigated for the treatment of other RNA viruses, including SARS-CoV-2. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the distinct profiles of these two antiviral agents.
At a Glance: Key Differentiators
| Feature | This compound | Favipiravir |
| Primary Viral Target | Venezuelan Equine Encephalitis Virus (VEEV) | Broad-spectrum against RNA viruses (e.g., Influenza, SARS-CoV-2) |
| Mechanism of Action | Inhibition of viral RNA synthesis via interaction with the viral replicase complex (nsP2 and nsP4)[1][2] | Inhibition of RNA-dependent RNA polymerase (RdRp) after intracellular conversion to its active form[3][4] |
| Potency (in vitro) | EC₅₀ = 32 nM against VEEV[2] | EC₅₀ = 0.19 to 22.48 µM against various influenza strains[5] |
| Development Stage | Preclinical | Approved for influenza in Japan; clinical trials for other viruses[3] |
Mechanism of Action
The antiviral activity of both this compound and favipiravir stems from their ability to disrupt viral RNA synthesis, albeit through different molecular interactions.
This compound acts as a direct inhibitor of the VEEV replication machinery. It is proposed to interact with the viral replicase complex, specifically targeting the non-structural proteins nsP2 and nsP4, which are essential for the synthesis of viral RNA.[1][2] This targeted approach contributes to its high potency against VEEV.
Favipiravir , on the other hand, is a prodrug that requires intracellular activation.[3] Host cell enzymes convert it into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis.[3][4] This mechanism, targeting a conserved enzyme across many RNA viruses, is the basis for its broad-spectrum activity.
Antiviral Spectrum and Efficacy
The antiviral activity of this compound and favipiravir has been characterized against different viral families, reflecting their distinct mechanisms of action.
This compound: Potent and Specific Anti-Alphavirus Activity
This compound has demonstrated high potency against Venezuelan equine encephalitis virus (VEEV), an alphavirus. In vitro studies have reported a 50% effective concentration (EC₅₀) of 32 nM in cytopathic effect (CPE) assays.[2] Furthermore, this compound has been shown to be highly specific for VEEV, with significantly weaker activity against the Old World alphavirus, Chikungunya virus (IC₅₀ > 4 µM).[1] In vivo studies in a lethal VEEV infection model in mice have shown that this compound can provide protection.[2]
| This compound In Vitro Efficacy | |
| Virus | EC₅₀ |
| VEEV (TC-83 strain) | 32 nM[2] |
| Chikungunya virus | > 4 µM[1] |
Favipiravir: Broad-Spectrum Activity Against RNA Viruses
Favipiravir exhibits a broad antiviral spectrum, with activity against a range of RNA viruses. It is approved in Japan for the treatment of influenza and has been investigated for other viral infections.[3] In vitro studies have demonstrated its efficacy against various influenza A and B strains, including those resistant to other antiviral drugs.[5] Its activity extends to other viral families, including flaviviruses, arenaviruses, bunyaviruses, and alphaviruses.[3] More recently, favipiravir has been the subject of numerous clinical trials for the treatment of COVID-19.[6][7][8][9][10]
| Favipiravir In Vitro Efficacy (Influenza) | |
| Virus Strain | EC₅₀ (µM) |
| Seasonal Influenza A (H1N1) | 0.28 - 1.35[5] |
| Seasonal Influenza A (H3N2) | 0.19 - 0.98[5] |
| Influenza B | 0.27 - 22.48[5] |
| Avian Influenza A (H5N1) | 0.22 - 1.25[5] |
Experimental Protocols
The evaluation of antiviral compounds like this compound and favipiravir relies on standardized in vitro assays to determine their efficacy and cytotoxicity.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening antiviral compounds.
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero 76 cells for VEEV) is seeded in 96-well plates.
-
Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the cells.
-
Viral Infection: A known amount of virus is added to the wells.
-
Incubation: The plates are incubated to allow for viral replication and the development of cytopathic effects in the control wells (no compound).
-
Quantification of Cell Viability: Cell viability is measured using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).
-
Data Analysis: The EC₅₀ (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC₅₀ (the concentration that causes 50% cytotoxicity in the absence of the virus) are calculated.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.
Methodology:
-
Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.
-
Viral Adsorption: The cells are infected with a dilution of virus that produces a countable number of plaques.
-
Compound Overlay: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the control wells to determine the concentration that inhibits plaque formation by 50% (IC₅₀).
Toxicology and ADME Profile
A critical aspect of drug development is the assessment of a compound's safety and pharmacokinetic properties.
This compound:
-
Cytotoxicity: this compound has shown low cytotoxicity in vitro, with a CC₅₀ greater than 50 µM in Vero 76 cells.[11]
-
In Vivo Toxicity: In mouse models, this compound did not show apparent toxicity at the examined doses.[2] A derivative of this compound, BDGR-4, also showed no appreciable toxicity in mice at doses up to 25 mg/kg/day.[12]
-
ADME: this compound has demonstrated in vitro blood-brain barrier permeability.[11]
Favipiravir:
-
Common Adverse Effects: In clinical trials, commonly reported side effects include hyperuricemia, diarrhea, nausea, and elevated liver enzymes.[7][13]
-
Hepatotoxicity: There have been reports of favipiravir-induced liver injury, and its structural similarity to the hepatotoxic drug pyrazinamide warrants caution.[13]
-
ADME: Favipiravir has good oral bioavailability (approximately 94%) and is primarily metabolized in the liver.[13]
Summary and Future Directions
This compound and favipiravir represent two distinct approaches to antiviral drug discovery. This compound is a highly potent and specific inhibitor of VEEV, a significant biodefense threat. Its targeted mechanism of action and favorable preclinical safety profile make it a promising candidate for further development against alphavirus infections. Future research should focus on expanding its antiviral spectrum against other related viruses and advancing it through preclinical toxicology studies.
Favipiravir, with its broad-spectrum activity and oral bioavailability, has a more established clinical profile, particularly in the context of influenza and, more recently, COVID-19. While its efficacy in COVID-19 has been a subject of ongoing investigation with some studies showing mixed results, its mechanism of targeting the viral RdRp remains a valuable strategy for combating a wide range of RNA viruses.[8] Further studies are needed to optimize its therapeutic window and manage its potential side effects.
The comparative analysis of these two molecules underscores the importance of a multifaceted approach to antiviral drug development, encompassing both highly targeted and broad-spectrum strategies to effectively address the diverse array of viral pathogens.
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir for treating patients with novel coronavirus (COVID-19): protocol for a systematic review and meta-analysis of randomised clinical trials | BMJ Open [bmjopen.bmj.com]
- 7. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vax-before-travel.com [vax-before-travel.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Efficacy of a this compound derivative against Venezuelan and eastern equine encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver Injury in Favipiravir-Treated COVID-19 Patients: Retrospective Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
ML336: A Potent Inhibitor of New World Alphaviruses with Limited Cross-Reactivity
For Immediate Release
A comprehensive review of available in vitro data reveals that the small molecule inhibitor ML336 demonstrates potent antiviral activity against several members of the New World alphavirus genus, while exhibiting significantly weaker to negligible effects on the Old World alphavirus, Chikungunya. This selective efficacy underscores its potential as a targeted therapeutic for encephalitic alphaviruses.
This compound and its derivatives have been the subject of multiple studies to determine their breadth of activity across the Alphavirus genus. The data consistently highlight a strong inhibitory effect against Venezuelan Equine Encephalitis Virus (VEEV), Eastern Equine Encephalitis Virus (EEEV), and Western Equine Encephalitis Virus (WEEV). In contrast, its activity against Chikungunya virus (CHIKV), a member of the Old World alphaviruses known for causing severe arthralgia, is minimal.
Comparative Antiviral Activity of this compound and its Derivatives
The in vitro efficacy of this compound and its analog, BDGR-4, has been quantified using cytopathic effect (CPE) assays and viral RNA synthesis inhibition assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from these studies are summarized below. Lower values indicate higher potency.
| Virus (Strain) | Compound | Assay Type | EC50 / IC50 (nM) | Reference |
| New World Alphaviruses | ||||
| Venezuelan Equine Encephalitis Virus (TC-83) | This compound | CPE | 32 | [1] |
| Venezuelan Equine Encephalitis Virus (V3526) | This compound | CPE | 20 | [1] |
| Venezuelan Equine Encephalitis Virus (Trinidad Donkey) | This compound | CPE | 42 | [1] |
| Venezuelan Equine Encephalitis Virus (TC-83) | This compound | RNA Synthesis Inhibition | 1.1 | [2][3] |
| Eastern Equine Encephalitis Virus (FL93–939) | BDGR-4 | CPE | 149 | [4] |
| Western Equine Encephalitis Virus | BDGR-4 | CPE | 102 | [4] |
| Old World Alphaviruses | ||||
| Chikungunya Virus | This compound | RNA Synthesis Inhibition | > 4,000 | [2][5] |
| Chikungunya Virus | This compound | CPE | > 50,000 |
Note: Data for Ross River Virus (RRV) and O'nyong'nyong virus (ONNV) regarding this compound efficacy were not available in the reviewed literature.
The stark difference in potency, with EC50 values in the low nanomolar range for New World alphaviruses and in the micromolar to non-effective range for Chikungunya virus, suggests a high degree of specificity.[1][2][5] This is likely attributable to the compound's mechanism of action, which involves the inhibition of viral RNA synthesis through the targeting of non-structural proteins nsP2 and/or nsP4.[2][3][5] Sequence variations in these proteins between New and Old World alphaviruses may account for the observed differential activity.
Experimental Methodologies
The primary method used to determine the antiviral efficacy of this compound and its derivatives is the Cytopathic Effect (CPE) Inhibition Assay .[4]
Cytopathic Effect (CPE) Inhibition Assay Protocol
-
Cell Seeding: Vero 76 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Compound Preparation and Addition: The test compound (e.g., this compound) is serially diluted (typically 2-fold over 8 concentrations) in cell culture medium and added to the wells containing the cell monolayer.
-
Virus Infection: After a 2-hour incubation with the compound, the cells are infected with the alphavirus at a specific multiplicity of infection (MOI), commonly 0.05.
-
Incubation: The infected plates are incubated for 48 hours at 37°C with 5% CO2, allowing the virus to replicate and cause cytopathic effects in the absence of an effective inhibitor.
-
Viability Assessment: Cell viability, which is inversely proportional to the viral cytopathic effect, is measured using a reagent such as CellTiter-Glo®. This reagent quantifies ATP levels, an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read, and the EC50 value is calculated. The EC50 represents the concentration of the compound that protects 50% of the cells from virus-induced death.
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
This compound and its derivatives represent a promising class of antiviral compounds with potent and selective activity against New World encephalitic alphaviruses. The clear distinction in efficacy between New and Old World alphaviruses provides a valuable tool for research into the specific mechanisms of alphavirus replication and highlights a viable strategy for the development of targeted therapeutics. Further studies are warranted to explore the efficacy of this compound against a broader panel of alphaviruses, including Ross River Virus and O'nyong'nyong virus, to fully delineate its spectrum of activity.
References
- 1. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a this compound Derivative against Venezuelan and Eastern Equine Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of ML336 In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the antiviral compound ML336 and its derivatives against encephalitic alphaviruses, particularly Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV). The performance of this compound is compared with other potential therapeutic alternatives, supported by experimental data from murine models.
Executive Summary
This compound and its optimized derivatives, such as BDGR-4 and BDGR-49, have demonstrated significant in vivo efficacy in protecting mice from lethal infections with VEEV and EEEV. These compounds, acting as inhibitors of the viral RNA synthesis complex, show both prophylactic and therapeutic potential. This guide summarizes the key quantitative data, details the experimental protocols used in these validation studies, and provides visual representations of the mechanism of action and experimental workflows.
Data Presentation: In Vivo Efficacy of this compound and Comparators
The following tables summarize the quantitative data on the in vivo efficacy of this compound, its derivatives, and other antiviral agents against VEEV and EEEV in mouse models.
Table 1: Prophylactic Efficacy of this compound Derivatives and Comparators against VEEV
| Compound | Virus Strain | Mouse Strain | Dose | Route of Administration | Treatment Schedule | Survival Rate | Viral Titer Reduction (Brain) | Reference |
| This compound | VEEV | Not Specified | 50 mg/kg/day | Not Specified | Not Specified | 100% | Not Specified | [1][2] |
| BDGR-4 | VEEV TrD | C3H/HeN | 12.5 mg/kg/day (twice daily) | Not Specified | 8 days | Not Specified | Not Specified | [3] |
| BDGR-49 | VEEV TrD (10x LD50) | BALB/c | 25 mg/kg/day | Subcutaneous | 8 days, starting 2h pre-infection | 100% | Reduced to near limit of detection at 96h | [4][5][6][7][8] |
| BDGR-49 | VEEV TrD | BALB/c | 6 mg/kg (twice daily) | Subcutaneous | 6 days, starting 2h pre-infection | 100% | Significantly reduced | [9][10][11] |
| hF5-WT (antibody) | VEEV-TC83 | C3H/HeN | 100 µg | Not Specified | 24h pre-infection | 90% | Not Specified | [12] |
Table 2: Therapeutic Efficacy of this compound Derivatives against VEEV
| Compound | Virus Strain | Mouse Strain | Dose | Route of Administration | Treatment Initiation Post-Infection | Survival Rate | Viral Titer Reduction (Brain) | Reference |
| BDGR-4 | VEEV TrD | Not Specified | Not Specified | Not Specified | 24h | 100% | Not Specified | [3] |
| BDGR-4 | VEEV TrD | Not Specified | Not Specified | Not Specified | 48h | 90% | Not Specified | [3] |
| BDGR-49 | VEEV TrD (10x LD50) | BALB/c | 25 mg/kg/day | Intraperitoneal | 48h | 100% | Reduced to near limit of detection at 96h | [4][5][6][7][8] |
| hF5-WT (antibody) | VEEV-TC83 | C3H/HeN | 100 µg | Not Specified | 24h | 70% | Not Specified | [12] |
| hF5-WT (antibody) | VEEV-TC83 | C3H/HeN | 100 µg | Not Specified | 48h | 85.7% | Not Specified | [12] |
Table 3: Efficacy of this compound Derivatives against EEEV
| Compound | Virus Strain | Mouse Strain | Dose | Route of Administration | Treatment Schedule | Survival Rate | Reference |
| BDGR-4 | EEEV | Not Specified | Not Specified | Not Specified | Not Specified | 90% protection | [3] |
| BDGR-49 | EEEV FL93-939 (10x LD50) | C57BL/6 | 50 mg/kg/day | Prophylactic | 8 days | 70% | [4][5][6][7][8] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the evaluation of this compound and its derivatives.
Animal Models and Virus Strains
-
Mouse Strains: Commonly used mouse strains for VEEV and EEEV infection models include BALB/c, C3H/HeN, and C57BL/6 mice.[5][9] The choice of strain can influence disease progression and immune response.
-
Virus Strains: The Trinidad Donkey (TrD) strain of VEEV is a wild-type, highly virulent strain used in lethal challenge models.[5][6][7][8] The TC-83 strain is a live-attenuated vaccine strain of VEEV that can still cause disease in mice.[1][9] For EEEV, the FL93-939 strain has been utilized in lethal infection studies.[5][6][7][8]
In Vivo Efficacy Studies
-
Prophylactic Efficacy:
-
Animals are treated with the test compound (e.g., BDGR-49) or a vehicle control via a specified route (e.g., subcutaneous or intraperitoneal injection).
-
Treatment is initiated at a set time before viral challenge (e.g., 2 hours prior to infection).[5]
-
Mice are then challenged with a lethal dose (e.g., 10x LD50) of the virus through a relevant route of infection (e.g., subcutaneous or intranasal).[5][9]
-
Treatment is typically continued for a specified duration (e.g., once or twice daily for 8 days).[5]
-
Animals are monitored daily for morbidity (weight loss, clinical signs of illness) and mortality for a period of 14-21 days.[5]
-
-
Therapeutic Efficacy:
Viral Titer Quantification
-
At specific time points post-infection (e.g., 4 days), a subset of mice from each group is euthanized.
-
Organs of interest, particularly the brain for neurotropic viruses, are harvested.[5][9]
-
Tissues are homogenized, and viral loads are quantified using standard virological techniques such as:
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, inhibiting the VEEV replicase complex.
Experimental Workflow Diagram
References
- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a brain-penetrant antiviral in lethal Venezuelan and eastern equine encephalitis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of a brain-penetrant antiviral in lethal Venezuelan and eastern equine encephalitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Therapeutic efficacy of a potent anti-Venezuelan equine encephalitis virus antibody is contingent on Fc effector function - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ML336: A Comparative Analysis Against Novel Antiviral Candidates
For Immediate Release
[City, State] – [Date] – In the ongoing battle against viral threats, the scientific community continues to seek and evaluate potent antiviral compounds. This guide provides a detailed comparison of ML336, a promising inhibitor of the Venezuelan equine encephalitis virus (VEEV), against a selection of novel and repurposed antiviral candidates. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and the experimental basis for these findings.
Introduction to this compound and Novel Antiviral Candidates
This compound is a potent, cell-permeable small molecule that has demonstrated significant efficacy against VEEV, an alphavirus that can cause severe neurological disease in humans.[1] Its mechanism of action involves the inhibition of viral RNA synthesis through interaction with the viral replicase complex, specifically targeting the nonstructural proteins nsP2 and nsP4.[1][2] This targeted approach makes this compound a valuable tool for studying alphavirus replication and a promising lead for therapeutic development.
This guide benchmarks this compound against three notable antiviral agents with broad-spectrum activity against RNA viruses:
-
Remdesivir (GS-5734): A nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp). It has shown activity against a range of RNA viruses.
-
Molnupiravir (EIDD-2801): An orally bioavailable ribonucleoside analog prodrug that introduces errors into the viral RNA genome through a process known as lethal mutagenesis.[3]
-
Favipiravir (T-705): A purine nucleic acid analog that also acts as a selective inhibitor of viral RdRp.[1][2]
Additionally, we will contrast the replication-targeting mechanism of this compound with the action of novel viral entry inhibitors , which represent an alternative strategy for antiviral intervention by preventing the virus from entering host cells.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and the selected novel antiviral candidates against VEEV and other relevant viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | VEEV TC-83 | Vero | 0.032 | >50 | >1562 | [4][5] |
| This compound | VEEV V3526 | Vero | 0.020 | >50 | >2500 | [4] |
| This compound | VEEV Trinidad Donkey | Vero | 0.042 | >50 | >1190 | [4][5] |
| Remdesivir | VEEV | - | Inactive | - | - | [6] |
| Molnupiravir (EIDD-1931) | VEEV | - | <1 | - | - | [7] |
| Favipiravir | VEEV | Vero E6 | ~3.1 (0.049 mg/ml) | - | - | [1][8] |
Table 1: In vitro antiviral activity against Venezuelan Equine Encephalitis Virus (VEEV).
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [9][10] |
| Molnupiravir (EIDD-2801) | SARS-CoV-2 | Vero | 0.3 | - | - | [11] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [2][12] |
| Dolutegravir (Entry Inhibitor) | SARS-CoV-2 (Omicron) | SmBiT-ACE2 cells | 0.0026 | - | - | [13] |
| Etravirine (Entry Inhibitor) | SARS-CoV-2 (Omicron) | SmBiT-ACE2 cells | 0.003 - 0.0058 | - | - | [13] |
Table 2: In vitro antiviral activity against other RNA viruses.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound, inhibiting the VEEV replicase complex and subsequent RNA synthesis.
Caption: General mechanism of RdRp inhibitors, which target the viral RNA polymerase to halt replication.
Caption: Mechanism of viral entry inhibitors, which block the initial stages of infection.
Caption: A generalized workflow for in vitro antiviral efficacy and cytotoxicity testing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the inhibition of infectious virus production.
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6) in 6-well or 12-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the antiviral compound in a suitable cell culture medium.
-
Virus Incubation: Mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells with a solution such as 10% formaldehyde and stain with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the virus-only control wells. The EC50 is calculated as the compound concentration that reduces the plaque number by 50%.[14][15][16]
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, add serial dilutions of the antiviral compound to the infected cells.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant (and/or cell lysate) containing the newly produced virus particles.
-
Titration of Viral Yield: Determine the titer of the harvested virus from each compound concentration and the control wells using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The viral titers from the compound-treated wells are compared to the virus-only control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.[8][11][13]
Cytotoxicity Assay (MTT or MTS Assay)
This assay is crucial for determining the toxic effects of the antiviral compounds on the host cells.
-
Cell Seeding: Seed host cells in a 96-well plate at the same density used for the antiviral assays.
-
Compound Addition: Add serial dilutions of the antiviral compound to the cells. No virus is added to these wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Addition of Tetrazolium Salt: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.
-
Incubation: Incubate the plate for a few hours to allow viable, metabolically active cells to convert the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.[17][18][19]
Conclusion
This compound remains a highly potent and specific inhibitor of VEEV replication with an excellent in vitro therapeutic window. Its mechanism of targeting the viral replicase complex is distinct from the broader-acting RdRp inhibitors like Remdesivir and Molnupiravir. While these repurposed drugs have shown efficacy against a range of RNA viruses, their activity against VEEV varies. The comparison with viral entry inhibitors highlights the diverse strategies available for antiviral drug development. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the research community to inform further studies and the development of next-generation antiviral therapeutics.
References
- 1. biotechlink.org [biotechlink.org]
- 2. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 12. Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Entry Inhibitors against Delta and Omicron Variants of SARS-CoV-2 [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ec.europa.eu [ec.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of ML336: A Guide for Laboratory Professionals
Researchers and drug development professionals handling ML336, a potent antiviral compound, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established safety protocols for hazardous chemical waste.
Quantitative Data Summary
The safe handling and disposal of this compound are guided by its specific hazard classifications. The following table summarizes the key safety data for this compound.[1]
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant" [1]. This indicates that this compound should not be disposed of in standard laboratory trash or down the drain. It must be treated as hazardous chemical waste.
Experimental Workflow for Disposal:
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This workflow is designed to minimize exposure and prevent environmental contamination.
Detailed Experimental Protocols
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
2. Waste Segregation: Segregate all waste contaminated with this compound. This includes:
-
Solid Waste: Unused or expired pure this compound compound.
-
Contaminated Labware: Vials, pipette tips, gloves, and any other disposable materials that have come into contact with this compound.
-
Liquid Waste: Solutions containing this compound. Due to its high aquatic toxicity, do not dispose of this compound solutions down the drain.
3. Containment: Place all segregated this compound waste into a designated, leak-proof, and sealable hazardous waste container. The container should be compatible with the chemical nature of the waste.
4. Labeling: Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).
5. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1] It is recommended to use secondary containment to prevent spills.
6. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling ML336
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with ML336, a quinazolinone-based inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Safety Data Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care, assuming it is a potentially hazardous substance.
| Safety and Handling Parameter | Specification | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Occupational Exposure Limits | No occupational exposure limit values have been established for this product. | [1] |
| Storage (Powder) | Store at -20°C in a cool, well-ventilated area. Keep container tightly sealed and away from direct sunlight and ignition sources. | [1][2] |
| Storage (in Solvent) | Store at -80°C. Once prepared, aliquot the solution to prevent inactivation from repeated freeze-thaw cycles. Use within 6 months. | [1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following PPE is mandatory when handling this compound in powder form or in solution.
-
Eye Protection: Wear safety goggles with side-shields that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use protective gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1][3]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat or a disposable gown, to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator is required, especially when handling the powder form where dust and aerosols can be generated.[1][4] Ensure the respirator is properly fitted and tested.
Operational and Disposal Plans: A Step-by-Step Guide
This section provides procedural guidance for the safe handling, storage, and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Immediately transfer the compound to the appropriate storage condition as specified in the table above. Ensure the storage area is secure and only accessible to authorized personnel.
Handling and Preparation of Solutions
-
Ventilation: All handling of this compound, especially weighing of the powder, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment: Don the full required PPE before handling the compound.
-
Weighing: To avoid inhalation of dust, carefully weigh the powdered compound in a fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
Spill Management
-
Evacuation: In case of a spill, evacuate personnel to a safe area.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Containment: For spills, collect the spillage to prevent it from entering drains, water courses, or the soil.[1]
-
Cleanup: Use appropriate absorbent material for liquid spills. For powder spills, carefully sweep up the material to avoid creating dust.
-
Disposal of Spill Debris: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Disposal
-
Waste Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Dispose of contents and containers in an approved waste disposal plant.[1] Ensure waste containers are properly labeled.
-
Environmental Precaution: Avoid release to the environment.[1] Do not dispose of this compound down the drain.
Experimental Protocols
While specific experimental protocols will vary depending on the research, the following safety considerations must be integrated into any procedure involving this compound:
-
Risk Assessment: Before any new experiment, conduct a thorough risk assessment that considers the concentration of this compound being used, the potential for aerosol generation, and the specific manipulations involved.
-
Emergency Preparedness: Ensure that an accessible safety shower and eyewash station are available in the laboratory.[1] All personnel should be aware of their location and how to use them.
-
First Aid:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water and remove contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
